3-(4-Iodophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMRZGIIQIWIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283446 | |
| Record name | 3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-29-4 | |
| Record name | 1643-29-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-iodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Iodophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid (CAS 1643-29-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Iodophenyl)propanoic acid (CAS 1643-29-4), a versatile chemical intermediate with applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is an iodinated aromatic compound.[1] Its key physical and chemical properties are summarized in the tables below.
| Property | Value | Reference |
| CAS Number | 1643-29-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C9H9IO2 | [3][4] |
| Molecular Weight | 276.07 g/mol | [3][4] |
| Melting Point | 138-142 °C | [1][2][3] |
| Boiling Point | 335.4 ± 17.0 °C (Predicted) | [1][2][3] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Appearance | Solid | [9][10] |
Spectral Data
| Technique | Solvent | Peaks |
| ¹H NMR | CDCl₃ | δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5Hz), 2.68-2.63 (t, 2H, J=7.5Hz)[1] |
| ¹³C NMR | CDCl₃ | δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0[1] |
Synthesis and Experimental Protocols
A common method for the preparation of this compound involves the iodination of 3-phenylpropionic acid.
Detailed Protocol for Synthesis [1]
-
Reaction Setup: In a 250 mL three-neck flask, combine and stir 12.5 mL of purified water, 1.25 mL of concentrated sulfuric acid, and 25 mL of glacial acetic acid.
-
Addition of Reactants: Sequentially add 3.00 g (20.0 mmol) of 3-phenylpropionic acid, 1.40 g (5.5 mmol) of iodine, and 0.98 g (4.6 mmol) of potassium iodate (KIO₃).
-
Reaction: Heat the mixture to reflux. Slowly add a solution of 1.40 g (5.5 mmol) of iodine in 25 mL of acetic acid. The reaction is monitored by a color change from purple to orange and is typically complete after 3 hours.
-
Workup: Cool the reaction to room temperature and quench with 1 mol/L sodium bisulfite (NaHSO₃). Add water to the mixture.
-
Extraction: Extract the product with ethyl acetate. Combine the organic phases.
-
Washing and Drying: Wash the combined organic phase with saturated brine, then dry over magnesium sulfate (MgSO₄).
-
Concentration: Concentrate the solution under vacuum to yield the crude product.
-
Purification: Recrystallize the crude product from petroleum ether to obtain pure white crystals of this compound.
Biological Activity and Applications
While aryl propionic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and analgesic properties, the primary application of this compound in recent research is as a chemical linker, particularly in the synthesis of PROTACs.[4][9][10][11]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4][9][10] A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][9] this compound serves as a rigid linker component in the construction of these complex molecules.[8]
Use in Further Chemical Synthesis
This compound is also a valuable starting material for the synthesis of other compounds. The carboxylic acid can be reduced, and the iodo-group can participate in cross-coupling reactions.
Protocol for the Synthesis of 3-(4-Iodophenyl)propanol [1]
This protocol details the reduction of the carboxylic acid group to an alcohol.
-
Dissolution: Add 2 g (7.25 mmol) of this compound to 20 mL of tetrahydrofuran (THF).
-
Addition of Reducing Agent: Slowly add 15 mL of borane-tetrahydrofuran complex (1.0 M solution in THF, 15.0 mmol) over 20 minutes.
-
Reaction: Stir the solution at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding methanol and then water to destroy excess borane.
-
Extraction and Concentration: Extract the product with ethyl acetate. Combine the organic phases and remove the solvent under vacuum to obtain the crude 3-(4-iodophenyl)propanol.[1]
Storage and Handling
For long-term storage, this compound should be kept at 4°C and protected from light.[9][10] When dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month, also protected from light.[9][10] Standard laboratory safety precautions should be observed when handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-(4-IODOPHENYL)PROPIONIC ACID CAS#: 1643-29-4 [amp.chemicalbook.com]
- 3. 3-(4-Iodo-phenyl)-propionic acid CAS#: 1643-29-4 [m.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3-(4-iodophenyl)propanoic acid1643-29-4,Purity98%_Waterstonetech, LLC [molbase.com]
- 6. Maximize Efficiency with High-Quality ph propionic acid for Industrial Use [alibaba.com]
- 7. unavera.de [unavera.de]
- 8. 1643-29-4|this compound|BLD Pharm [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
3-(4-Iodophenyl)propanoic acid molecular weight and formula C9H9IO2
An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid
This technical guide provides a comprehensive overview of this compound (C₉H₉IO₂), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and discusses its biological context as an arylpropionic acid derivative.
Physicochemical Properties
This compound is a member of the iodinated aromatic compounds class. Its key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₂ | N/A |
| Molecular Weight | 276.07 g/mol | |
| CAS Number | 1643-29-4 | [1] |
| Melting Point | 140-142°C | [1] |
| Boiling Point | 335.4 ± 17.0°C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
Experimental Protocols & Workflows
Detailed methodologies for the synthesis of this compound and its use as a precursor in subsequent chemical reactions are outlined below.
Synthesis of this compound
This protocol describes the iodination of 3-phenylpropionic acid to yield the target compound.[1]
Materials:
-
3-phenylpropionic acid (3.00g, 20.0mmol)
-
Iodine (I₂) (2.80g, 11.0mmol total)
-
Potassium iodate (KIO₃) (0.98g, 4.6mmol)
-
Purified water (12.5ml)
-
Concentrated sulfuric acid (1.25ml)
-
Glacial acetic acid (50ml total)
-
1M Sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Saturated brine
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Combine purified water (12.5ml), concentrated sulfuric acid (1.25ml), and glacial acetic acid (25ml) in a 250ml three-neck flask and stir.
-
Add 3-phenylpropionic acid (3.00g), iodine (1.40g), and KIO₃ (0.98g) to the mixture.
-
Heat the reaction mixture to reflux.
-
Slowly add a solution of iodine (1.40g) in acetic acid (25mL).
-
Continue reflux for 3 hours, observing a color change from purple to orange.
-
Cool the reaction to room temperature and quench with 1mol/L NaHSO₃ solution.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry with MgSO₄.
-
Concentrate the solution under vacuum to obtain the crude product.
-
Recrystallize the crude product from petroleum ether to yield pure white crystals of this compound.
Use in Subsequent Reactions
This compound serves as a versatile intermediate. The following protocols detail its conversion into other valuable compounds.[1]
1. Preparation of 3-(4-Iodophenyl)propanol (Reduction)
-
Procedure: Add this compound (2g, 7.25mmol) to 20ml of tetrahydrofuran (THF). Slowly add 15ml of borane-tetrahydrofuran complex (1.0M solution) over 20 minutes. Stir at room temperature for 3 hours. Quench the reaction with methanol and water, then extract the product with ethyl acetate.[1]
2. Preparation of 3-(4-Phenylbutyric Acid) (Suzuki Coupling)
-
Procedure: To a solution of this compound (200mg, 0.72mmol) in 5mL of diethyl ether-ethanol (1:1), add phenylboronic acid (177mg, 1.45mmol), triphenylphosphine palladium catalyst (20mg), and saturated sodium bicarbonate solution (1.45mL, 1.45mmol). Heat the mixture to 100°C and react overnight. Cool, filter, and concentrate the mixture. Purify the residue via preparative RPHPLC.[1]
Biological Context and Potential Mechanisms of Action
While direct signaling pathway studies for this compound are not extensively documented, its structural class—arylpropionic acid derivatives—is well-known in pharmacology.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Many arylpropionic acid derivatives function as Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example.[2] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking these enzymes, arylpropionic acids can exert anti-inflammatory, analgesic, and antipyretic effects.[2]
Other Potential Applications
Research into structurally related propanoic acid derivatives has revealed a wide range of biological activities, suggesting potential avenues for future investigation of this compound.
-
Anticancer Activity: Certain functionalized propanoic acid derivatives have demonstrated antiproliferative effects against cancer cell lines, such as human lung adenocarcinoma cells.[3][4]
-
Antimicrobial Properties: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[5]
-
GPR40 Agonism: A series of 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[6]
-
PPAR Gamma Agonism: A phenylpropanoic acid derivative has been studied as a partial PPAR gamma agonist with antidiabetic potential.[7]
These findings highlight the therapeutic potential of the propanoic acid scaffold and suggest that this compound could be a valuable compound for screening and development in various disease areas.
References
- 1. Page loading... [guidechem.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science24.com [science24.com]
An In-depth Technical Guide to the Physical Properties of 3-(4-Iodophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with an iodine atom and a propanoic acid chain, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its core physical properties, offering a technical resource for professionals in research and development. The information presented is compiled from available chemical literature and databases, supplemented with standardized experimental protocols for property determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol [1] |
| CAS Number | 1643-29-4[1] |
| Melting Point | 140-142 °C[2] |
| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg[2] |
| Density | 1.8 ± 0.1 g/cm³[2] |
| pKa | Experimental data not readily available. As a carboxylic acid, it is expected to be weakly acidic. |
| Solubility | Quantitative data in various solvents is not readily available. Based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and ethyl acetate. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5Hz), 2.68-2.63 (t, 2H, J=7.5Hz)[2]
-
¹³C NMR (CDCl₃): δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0[2]
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
The approximate melting range is observed.
-
The apparatus is allowed to cool.
-
A second determination is performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
Procedure for ¹H NMR:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
The tube is capped and gently agitated to ensure the sample is fully dissolved.
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
The ¹H NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.
-
The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Solubility Determination (Qualitative)
This protocol allows for a qualitative assessment of solubility in various solvents.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Various solvents (e.g., water, ethanol, ethyl acetate, hexane)
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
The test tubes are agitated (e.g., by vortexing or vigorous shaking) for a set period (e.g., 1 minute).
-
The mixtures are visually inspected to determine if the solid has completely dissolved.
-
Observations are recorded as soluble, partially soluble, or insoluble for each solvent.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A known mass of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.
-
The pH electrode is calibrated and immersed in the solution.
-
The solution is stirred continuously.
-
The initial pH of the solution is recorded.
-
The standardized base is added in small, known increments from the burette.
-
The pH is recorded after each addition, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of base added) is plotted.
-
The pKa is determined as the pH at the half-equivalence point.
Experimental Workflow
The following diagram illustrates a typical workflow for the physical characterization of a synthesized or acquired sample of this compound.
Caption: Workflow for the physical characterization of this compound.
References
Technical Guide: Physicochemical Properties and Synthesis of 3-(4-Iodophenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of 3-(4-Iodophenyl)propanoic acid. It also includes detailed experimental protocols for the determination of these properties and a relevant synthesis method.
Physicochemical Data
This compound is an iodinated aromatic compound.[1] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1643-29-4 | [1][2] |
| Molecular Formula | C9H9IO2 | [2] |
| Molecular Weight | 276.08 g/mol | [2] |
| Melting Point | 138-142 °C | [1][2] |
| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Physical Form | White to Yellow to Brown Solid | [3] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds, as well as a method for the synthesis of this compound.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4][5] This physical property is a crucial indicator of a compound's purity; pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Sample of the solid compound
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered organic solid is introduced into the open end of a capillary tube.[6][7] The tube is then tapped gently or dropped through a long narrow tube to pack the solid into the closed end, achieving a sample height of 1-2 mm.[4][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in the heating block of the melting point apparatus or immersed in an oil bath within a Thiele tube.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6] For an unknown sample, a rapid initial determination can be performed to find an approximate melting point, followed by a more careful measurement.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to change into a gas.[8][9][10] This property is useful for identifying substances and assessing their purity.[8]
Apparatus:
Procedure:
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[8][9] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[11]
-
Apparatus Setup: The test tube is attached to a thermometer with a rubber band or thread.[9][11] The assembly is then clamped and lowered into the Thiele tube, which is filled with oil, ensuring the sample is immersed.[9][11]
-
Heating: The side arm of the Thiele tube is heated gently.[9][11] Convection currents in the oil will ensure uniform temperature distribution.[9]
-
Observation and Recording: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9][11] At this point, the heat source is removed. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]
A reported method for the preparation of this compound involves the iodination of 3-phenylpropionic acid.[1]
Reagents:
-
3-phenylpropionic acid
-
Iodine (I₂)
-
Potassium iodate (KIO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a 250ml three-neck flask, purified water, concentrated sulfuric acid, and glacial acetic acid are mixed.[1]
-
Addition of Reactants: 3-phenylpropionic acid, iodine, and KIO₃ are added sequentially to the flask.[1]
-
Reaction: The mixture is heated to reflux. A solution of iodine in acetic acid is added slowly. The reaction is monitored by the color change of the mixture from purple to orange and is typically complete after about 3 hours.[1]
-
Workup: The reaction is cooled and then quenched with a sodium bisulfite solution. Water is added, and the product is extracted with ethyl acetate.[1]
-
Purification: The combined organic phases are washed, dried, and concentrated under vacuum. The resulting crude product is then purified by recrystallization from petroleum ether to yield pure white crystals of this compound.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1643-29-4 Cas No. | 3-(4-Iodophenyl)propionic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. This compound | 1643-29-4 [sigmaaldrich.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of 3-(4-Iodophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid is an organic compound with a structure featuring a phenyl ring substituted with an iodine atom and a propanoic acid group. As a derivative of aryl propionic acid, it holds potential interest in various research and development fields, including medicinal chemistry and materials science. A thorough understanding of its solubility in different solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a detailed overview of the expected solubility profile of this compound, a comprehensive experimental protocol for its solubility determination, and a framework for presenting the resulting data.
Expected Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a large, nonpolar iodophenyl group and a polar carboxylic acid group. This amphiphilic nature suggests a nuanced solubility profile.
-
Polar Solvents: The carboxylic acid group can engage in hydrogen bonding with polar protic solvents like water and alcohols (e.g., ethanol, methanol). However, the large, nonpolar iodophenyl ring will limit its solubility in water. Carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases significantly as the carbon chain length and the size of the nonpolar moiety increase.[1][2] Therefore, this compound is expected to be sparingly soluble in water. In polar aprotic solvents like DMSO and DMF, it is likely to exhibit higher solubility due to dipole-dipole interactions and the absence of a highly structured hydrogen-bonding network like that in water.
-
Nonpolar Solvents: Due to the significant nonpolar character of the iodophenyl group, the compound is expected to be more soluble in nonpolar organic solvents such as diethyl ether, ethyl acetate, and dichloromethane than in water.[1] The principle of "like dissolves like" suggests that the nonpolar part of the molecule will interact favorably with these solvents.
-
Aqueous Basic Solutions: As a carboxylic acid, this compound is expected to react with bases to form a salt. This reaction will deprotonate the carboxylic acid, forming a carboxylate anion, which is significantly more polar than the neutral acid.[3] Consequently, this compound should be soluble in aqueous solutions of strong bases like sodium hydroxide (NaOH) and weaker bases like sodium bicarbonate (NaHCO3).[4][5][6] The formation of the water-soluble salt is a key characteristic used in the qualitative analysis of carboxylic acids.[5]
-
Aqueous Acidic Solutions: In acidic solutions (e.g., 5% HCl), the carboxylic acid group will remain protonated. Therefore, its solubility is not expected to increase and will likely be similar to its solubility in water.[5]
Experimental Protocol for Solubility Determination
The following protocol outlines a comprehensive approach to determining the solubility of this compound, encompassing both qualitative classification and quantitative measurement.
Part 1: Qualitative Solubility Classification
This part of the protocol provides a rapid assessment of the compound's solubility in different types of solvents, which can help in selecting appropriate solvents for reactions, extractions, and purifications.
Materials and Reagents:
-
This compound
-
Distilled or deionized water
-
Diethyl ether
-
5% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
5% (w/v) aqueous Sodium Bicarbonate (NaHCO3) solution
-
5% (v/v) aqueous Hydrochloric Acid (HCl) solution
-
Test tubes and a test tube rack
-
Spatula
-
Vortex mixer (optional)
-
pH paper
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of this compound into a test tube.
-
Add 0.5 mL of distilled water.
-
Vigorously shake or vortex the test tube for 30-60 seconds.[6]
-
Observe if the solid dissolves completely. Record the compound as soluble or insoluble in water.
-
If soluble, test the pH of the solution with pH paper. An acidic pH (around 4 or lower) is indicative of a carboxylic acid.[5]
-
-
Ether Solubility:
-
Place approximately 25 mg of the compound into a test tube.
-
Add 0.5 mL of diethyl ether.
-
Shake vigorously and observe. Record as soluble or insoluble.
-
-
Aqueous Base Solubility (for water-insoluble compounds):
-
Place approximately 25 mg of the compound into a test tube.
-
Add 0.5 mL of 5% NaOH solution.
-
Shake vigorously and observe. Solubility indicates the presence of an acidic functional group.[5]
-
Repeat the test in a separate test tube using 5% NaHCO3 solution. Effervescence (bubbling) or dissolution in NaHCO3 is a strong indication of a carboxylic acid.[5][6]
-
-
Aqueous Acid Solubility (for water-insoluble compounds):
-
Place approximately 25 mg of the compound into a test tube.
-
Add 0.5 mL of 5% HCl solution.
-
Shake vigorously and observe. Lack of solubility is expected for a carboxylic acid.
-
Part 2: Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the exact concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Materials and Reagents:
-
This compound
-
Selected solvents (e.g., water, ethanol, ethyl acetate, etc.)
-
Scintillation vials or small screw-capped vials
-
Constant temperature shaker or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Data Presentation
Quantitative solubility data should be organized in a clear and concise table to facilitate comparison between different solvents and conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC | ||
| Ethanol | 25 | HPLC | ||
| Methanol | 25 | HPLC | ||
| Acetone | 25 | HPLC | ||
| Ethyl Acetate | 25 | HPLC | ||
| Diethyl Ether | 25 | HPLC | ||
| Dichloromethane | 25 | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||
| 0.1 M HCl | 25 | HPLC | ||
| 0.1 M NaOH | 25 | HPLC |
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
References
- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of 3-(4-Iodophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Iodophenyl)propanoic acid, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.62-7.59 | m | 2H | - | Ar-H |
| 6.97-6.95 | m | 2H | - | Ar-H |
| 2.92-2.87 | t | 2H | 7.5 | -CH₂-COOH |
| 2.68-2.63 | t | 2H | 7.5 | Ar-CH₂- |
Solvent: CDCl₃[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | C=O |
| 139.7 | Ar-C |
| 137.6 | Ar-C |
| 130.4 | Ar-C |
| 91.6 | Ar-C-I |
| 35.2 | -CH₂-COOH |
| 30.0 | Ar-CH₂- |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 3050-3000 | Medium | Ar C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1400 | Medium | C-O-H bend |
| ~1250 | Medium | C-O stretch |
| ~820 | Strong | p-disubstituted C-H bend (out-of-plane) |
| ~500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Experimental mass spectral data for this compound is not explicitly detailed in the available literature. Nevertheless, the expected fragmentation pattern based on the structure of the molecule is outlined in Table 4. The molecular weight of this compound is 276.07 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion |
| 276 | [M]⁺ (Molecular Ion) |
| 259 | [M - OH]⁺ |
| 231 | [M - COOH]⁺ |
| 204 | [M - C₂H₄COOH]⁺ (Iodophenyl cation) |
| 104 | [C₆H₄CH₂CH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Process the spectrum using the instrument's software, which typically includes automatic baseline correction and peak picking.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Procedure (Electron Ionization - GC-MS):
-
Derivatization (Optional but common for carboxylic acids): To increase volatility for GC analysis, the carboxylic acid group can be derivatized, for example, by converting it to its methyl ester or a silyl ester.
-
Sample Injection: Inject a dilute solution of the (derivatized) compound into the GC-MS system.
-
Gas Chromatography: The compound is vaporized and separated from the solvent and any impurities on a capillary GC column. The column temperature is typically ramped to elute the compound.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ion peaks, which provide structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Iodophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Iodophenyl)propanoic acid. This document outlines the predicted spectral data, offers a thorough interpretation, and includes standardized experimental protocols for acquiring such spectra. The information is intended to aid researchers and professionals in drug development and chemical analysis in understanding the molecular structure and spectroscopic properties of this compound.
Introduction to NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause transitions between these energy levels, and the specific frequencies at which this occurs, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus.
In addition to chemical shifts, ¹H NMR spectra exhibit spin-spin coupling, where the magnetic field of one proton influences that of its neighbors, leading to the splitting of signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), which provides valuable information about the connectivity of atoms within a molecule. ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom.
Predicted NMR Spectral Data for this compound
Due to the limited availability of public experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and comparison with structurally similar compounds. These predicted values provide a strong foundation for the interpretation of experimentally acquired spectra.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the propanoic acid side chain.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.65 | Doublet | 8.2 | 2H |
| H-3', H-5' | 6.98 | Doublet | 8.2 | 2H |
| H-3 | 2.95 | Triplet | 7.5 | 2H |
| H-2 | 2.68 | Triplet | 7.5 | 2H |
| -COOH | 11-12 | Broad Singlet | - | 1H |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 179.5 |
| C-1' (C-I) | 91.5 |
| C-4' | 140.5 |
| C-3', C-5' | 137.8 |
| C-2', C-6' | 130.5 |
| C-3 | 35.0 |
| C-2 | 30.0 |
Spectral Analysis and Interpretation
The predicted chemical shifts and coupling patterns can be rationalized based on the electronic effects within the this compound molecule.
-
Aromatic Region (¹H NMR): The aromatic protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom (H-3' and H-5') are shifted upfield relative to the protons ortho to the propanoic acid side chain (H-2' and H-6') due to the electron-donating and shielding effects of the alkyl group. The characteristic ortho-coupling constant of approximately 8.2 Hz is expected.
-
Aliphatic Region (¹H NMR): The two methylene groups of the propanoic acid side chain (H-2 and H-3) will appear as two triplets. The methylene group adjacent to the aromatic ring (H-3) will be slightly downfield compared to the methylene group adjacent to the carboxyl group (H-2) due to the deshielding effect of the phenyl ring. The vicinal coupling between these two methylene groups results in the triplet splitting pattern with a typical coupling constant of around 7.5 Hz.
-
Carboxylic Acid Proton (¹H NMR): The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift (11-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
-
Carbonyl Carbon (¹³C NMR): The carbonyl carbon of the carboxylic acid (C-1) is the most deshielded carbon and is expected to appear at the lowest field (around 179.5 ppm).
-
Aromatic Carbons (¹³C NMR): The carbon atom directly attached to the iodine (C-1') will be significantly shielded and appear at a relatively upfield position for an aromatic carbon (around 91.5 ppm). The other aromatic carbons will have chemical shifts in the typical aromatic region (120-145 ppm), with their exact positions influenced by the substituents.
-
Aliphatic Carbons (¹³C NMR): The two methylene carbons (C-2 and C-3) will have chemical shifts in the aliphatic region, with the carbon closer to the electron-withdrawing carboxyl group (C-2) being slightly more deshielded than the carbon adjacent to the aromatic ring (C-3).
Experimental Protocols for NMR Spectroscopy
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Reference Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, standard 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent shimming problems.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 14 ppm is usually adequate.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.
-
Temperature: 298 K (25 °C).
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: General workflow for NMR spectrum analysis from sample preparation to structural interpretation.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. By presenting predicted spectral data, a detailed interpretation, and standardized experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided information facilitates the identification and structural confirmation of this compound, which is crucial for its application in scientific research and pharmaceutical development.
An In-Depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Iodophenyl)propanoic acid, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The document details its chemical structure, stereochemical considerations, and physicochemical properties. A thorough experimental protocol for its synthesis and characterization is presented, alongside an analysis of its spectroscopic data. Furthermore, this guide explores the compound's role as a linker in Proteolysis Targeting Chimeras (PROTACs) and discusses the broader biological activities and associated signaling pathways of the arylpropanoic acid class of molecules, to which it belongs.
Chemical Structure and Stereochemistry
This compound possesses a straightforward chemical structure, consisting of a phenyl ring substituted with an iodine atom at the para (4) position, connected to a propanoic acid moiety at the 1-position.
Molecular Formula: C₉H₉IO₂[1]
SMILES: O=C(O)CCC1=CC=C(I)C=C1
InChI: InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Stereochemistry
An important consideration in drug design is the stereochemistry of a molecule. This compound is an achiral molecule. It does not possess any chiral centers, and therefore, does not have any stereoisomers (enantiomers or diastereomers). This simplifies its synthesis and purification, as there is no need for chiral resolution or asymmetric synthesis to isolate a specific stereoisomer.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Reference |
| CAS Number | 1643-29-4 | [1][2] |
| Molecular Weight | 276.07 g/mol | [1] |
| Melting Point | 140-142 °C | [2] |
| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
Spectroscopic Analysis
The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.
-
¹H NMR (CDCl₃): δ 7.62-7.59 (m, 2H, Ar-H), 6.97-6.95 (m, 2H, Ar-H), 2.92-2.87 (t, 2H, J=7.5Hz, -CH₂-Ar), 2.68-2.63 (t, 2H, J=7.5Hz, -CH₂-COOH).[2]
-
¹³C NMR (CDCl₃): δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0.[2]
-
O-H stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
-
C-H stretch (aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.
-
C=O stretch: A strong, sharp absorption band is anticipated between 1725 and 1700 cm⁻¹, indicative of the carboxylic acid carbonyl group.
-
C-O stretch: A peak is expected in the 1320-1210 cm⁻¹ region.
-
C-I stretch: A weak to medium absorption is expected in the fingerprint region, typically around 600-500 cm⁻¹.
Detailed mass spectrometry data for this compound is not explicitly provided in the search results. However, the expected fragmentation pattern in an electron ionization (EI) mass spectrum would include:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 276, corresponding to the molecular weight of the compound.
-
Key Fragment Ions:
-
Loss of the carboxyl group (-COOH) leading to a fragment at m/z = 231.
-
Loss of the entire propanoic acid side chain, resulting in an iodophenyl fragment.
-
Other fragments arising from cleavage of the alkyl chain.
-
Synthesis of this compound
A reliable method for the synthesis of this compound involves the direct iodination of 3-phenylpropanoic acid.[2]
Experimental Protocol
Materials:
-
3-phenylpropanoic acid
-
Iodine (I₂)
-
Potassium iodate (KIO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Purified water
-
1 M Sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Saturated brine
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
In a 250 mL three-neck flask, combine purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure homogeneity.[2]
-
To the stirred solution, add 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (0.98 g, 4.6 mmol) in sequence.[2]
-
Heat the reaction mixture to reflux.[2]
-
Slowly add a solution of iodine (1.40 g, 5.5 mmol) in acetic acid (25 mL).[2]
-
Continue refluxing for approximately 3 hours, or until the color of the reaction mixture changes from purple to orange and no further color change is observed.[2]
-
Cool the reaction to room temperature.[2]
-
Quench the reaction by adding 1 M NaHSO₃ solution.[2]
-
Add water to the reaction mixture and extract the product with ethyl acetate. Monitor the extraction process using Thin Layer Chromatography (TLC) to ensure all the product is extracted.[2]
-
Combine the organic phases and wash with saturated brine.[2]
-
Dry the organic layer over MgSO₄ and concentrate under vacuum to obtain the crude product.[2]
-
Recrystallize the crude product from petroleum ether to yield pure, white crystals of this compound.[2]
Biological Activity and Applications in Drug Development
While specific preclinical or clinical studies on this compound are not extensively documented in the public domain, its structural features place it within two important classes of molecules in drug discovery: arylpropanoic acids and linkers for PROTACs.
Role as a PROTAC Linker
This compound has been identified as a linker that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI. The properties of the linker, such as its length, rigidity, and solubility, can significantly impact the efficacy and selectivity of the PROTAC. The propanoic acid moiety of this compound can be readily functionalized to connect to the other components of a PROTAC, while the iodophenyl group can serve as a point of attachment or a structural element within the linker.
Arylpropanoic Acid Derivatives: A Class of Biologically Active Molecules
This compound belongs to the broader class of arylpropanoic acid derivatives. Many compounds in this class are well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. These drugs typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[3]
The biological activities of arylpropanoic acid derivatives are diverse and include:
-
Anti-inflammatory and Analgesic Effects: Primarily through the inhibition of COX-1 and COX-2 enzymes.
-
Anticancer Activity: Some derivatives have shown promise as anticancer agents.
-
Antibacterial and Anticonvulsant Properties: A range of other biological activities have also been reported for this class of compounds.[3][4]
Given its structure, it is plausible that this compound or its derivatives could exhibit similar biological activities. Further research is warranted to explore its potential as a therapeutic agent.
Potential Signaling Pathway Involvement: The Cyclooxygenase (COX) Pathway
As an arylpropanoic acid derivative, a primary putative mechanism of action for this compound, should it possess intrinsic biological activity beyond its role as a linker, would be the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response.
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is a precursor for various prostaglandins and thromboxanes. These molecules are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. NSAIDs act by blocking the active site of COX enzymes, thereby preventing the synthesis of these inflammatory mediators.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its achiral nature simplifies its synthesis, and its well-defined structure allows for predictable functionalization. Its primary recognized application is as a linker in the rapidly evolving field of PROTACs, where it can play a crucial role in the design of novel protein degraders. Furthermore, as a member of the arylpropanoic acid class, it holds potential for intrinsic biological activity, possibly through the modulation of pathways such as the cyclooxygenase cascade. This technical guide provides a solid foundation of its chemical and physical properties, a reliable synthetic protocol, and an overview of its biological context, which should prove beneficial for researchers and scientists working in the field of drug discovery and development. Further investigation into its specific biological effects and applications is highly encouraged.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
synthesis of 3-(4-Iodophenyl)propanoic acid from 3-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a laboratory-scale synthesis of 3-(4-Iodophenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis starts from the readily available 3-phenylpropionic acid and proceeds via an electrophilic aromatic iodination reaction. This document outlines the detailed experimental protocol, presents key quantitative data, and visualizes the reaction pathway and experimental workflow.
Introduction
This compound is an important intermediate in organic synthesis. The presence of the iodo-substituent on the phenyl ring at the para position offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of more complex molecular architectures. The propanoic acid moiety provides a versatile functional group for further derivatization, for instance, through amide bond formation or reduction. These characteristics make it a sought-after precursor in the development of novel therapeutic agents and functional materials.
Synthetic Pathway: Electrophilic Aromatic Iodination
The synthesis of this compound from 3-phenylpropionic acid is achieved through an electrophilic aromatic substitution reaction. In this process, an electrophilic iodine species is generated in situ, which then attacks the electron-rich phenyl ring of 3-phenylpropionic acid. The propanoic acid side chain is an ortho-, para-directing group, and due to steric hindrance, the substitution occurs predominantly at the para position.
A common and effective method for this transformation involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as potassium iodate (KIO₃), in an acidic medium. The oxidizing agent converts iodine to a more potent electrophilic species, facilitating the substitution reaction.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | ||
| Name | 3-Phenylpropionic acid | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molar Mass | 150.17 g/mol | |
| Product | ||
| Name | This compound | |
| Molecular Formula | C₉H₉IO₂ | |
| Molar Mass | 276.07 g/mol | |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Reaction Data | ||
| Crude Yield | 75% | [1] |
| Recrystallized Yield | 33% | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5Hz), 2.68-2.63 (t, 2H, J=7.5Hz) | [1] |
| ¹³C NMR (CDCl₃) | δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, 30.0 | [1] |
Experimental Protocol
This protocol is adapted from a reported procedure for the synthesis of this compound.[1]
Materials:
-
3-Phenylpropionic acid
-
Iodine (I₂)
-
Potassium iodate (KIO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Purified water
-
1 M Sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask, combine purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure homogeneity.
-
Addition of Reactants: To the stirred solution, add 3-phenylpropionic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (0.98 g, 4.6 mmol) in sequence.
-
Reaction Execution: Heat the reaction mixture to reflux. Prepare a solution of iodine (1.40 g, 5.5 mmol) in acetic acid (25 mL) and add it slowly to the refluxing mixture. The color of the reaction mixture will change from purple to orange. Continue refluxing for 3 hours, by which time the color should no longer change.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding 1 M NaHSO₃ solution. Add water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Continue the extraction until TLC analysis of the aqueous phase shows no remaining product.
-
Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under vacuum using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from petroleum ether to obtain pure, white crystals of this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Safety Considerations
-
This synthesis should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine is a hazardous substance; avoid inhalation of its vapors and contact with skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of this compound from 3-phenylpropionic acid via electrophilic aromatic iodination is a robust and reproducible method. The procedure described in this guide provides a clear pathway for obtaining this valuable intermediate. The detailed protocol, coupled with the quantitative data and workflow visualizations, serves as a comprehensive resource for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may lead to improved yields.
References
An In-depth Technical Guide to 3-(4-Iodophenyl)propanoic Acid: Derivatives, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of biologically active molecules. The presence of the iodine atom on the phenyl ring provides a key site for synthetic modification, particularly through cross-coupling reactions, allowing for the introduction of a wide array of substituents. This strategic modification has led to the discovery of derivatives and analogs with significant therapeutic potential across various disease areas, including cancer, metabolic disorders, and inflammatory conditions.
The iodophenyl group can also participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding affinity and selectivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of derivatives and analogs of this compound, aimed at providing researchers and drug development professionals with a thorough understanding of this important chemical scaffold.
Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure and its subsequent derivatization employs a range of standard and advanced organic chemistry techniques.
Synthesis of this compound
A common method for the preparation of this compound involves the direct iodination of 3-phenylpropanoic acid.
Experimental Protocol: Iodination of 3-Phenylpropanoic Acid [1]
-
Reactants: 3-phenylpropionic acid, iodine, potassium iodate (KIO₃), sulfuric acid, and glacial acetic acid.
-
Procedure:
-
In a three-neck flask, a mixture of purified water, concentrated sulfuric acid, and glacial acetic acid is prepared and stirred.
-
3-Phenylpropionic acid, iodine, and KIO₃ are added sequentially to the mixture.
-
The reaction mixture is heated to reflux, and a solution of iodine in acetic acid is added slowly.
-
The reaction is monitored by observing the color change of the mixture from purple to orange.
-
After completion (typically 3 hours), the reaction is cooled to room temperature and quenched with 1 mol/L sodium bisulfite (NaHSO₃).
-
Water is added, and the product is extracted with ethyl acetate.
-
The combined organic phases are washed with saturated brine, dried over magnesium sulfate (MgSO₄), and concentrated under vacuum.
-
The crude product is purified by recrystallization from petroleum ether to yield pure this compound as white crystals.[1]
-
Synthesis of Derivatives and Analogs
The iodophenyl moiety is a versatile handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions.
Experimental Protocol: Sonogashira Coupling [2][3]
-
Reactants: An aryl iodide (e.g., a derivative of this compound), a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Procedure:
-
The aryl iodide, palladium catalyst, copper(I) iodide, and base are added to a dry flask under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) is added, and the mixture is stirred.
-
The terminal alkyne is added dropwise.
-
The reaction is stirred at the appropriate temperature (ranging from room temperature to 100°C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled and diluted with an organic solvent.
-
The mixture is filtered to remove solid byproducts.
-
The organic phase is washed with aqueous ammonium chloride and brine, dried over sodium sulfate or magnesium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
-
Experimental Protocol: Suzuki-Miyaura Coupling [4]
-
Reactants: this compound, a phenylboronic acid, a palladium catalyst (e.g., triphenylphosphine palladium), and a base (e.g., saturated sodium bicarbonate solution).
-
Procedure:
-
This compound is dissolved in a solvent mixture such as diethyl ether-ethanol.
-
The phenylboronic acid, palladium catalyst, and base are added to the solution.
-
The reaction mixture is heated to 100°C and allowed to react overnight.
-
After cooling to room temperature, the mixture is filtered and concentrated under vacuum.
-
The residue is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired arylpropionic acid derivative.[1]
-
Derivatives and Analogs: Biological Activities and Data
Derivatives of this compound have demonstrated a wide range of biological activities, with significant potential in oncology and metabolic diseases.
Anticancer Activity
Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising anticancer candidates targeting Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[5] The presence of an oxime moiety on these derivatives significantly enhances their antiproliferative activity.[5]
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 21 | Oxime derivative | A549 | 5.42 | [5] |
| 22 | Chloro-substituted oxime derivative | A549 | 2.47 | [5] |
| Cisplatin | (Reference) | A549 | >100 | [5] |
Table 1: In vitro antiproliferative activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549).[6][7]
GPR40 Agonism for Metabolic Diseases
Analogs of this compound have been developed as potent agonists of G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[8] Activation of GPR40 enhances glucose-stimulated insulin secretion (GSIS).[8]
| Compound | Target | Assay | EC₅₀ (nM) | Reference |
| 8h | GPR40 | NFAT reporter assay | 58.6 | [9] |
| 8i | GPR40 | NFAT reporter assay | 37.8 | [9] |
| 8o | GPR40 | NFAT reporter assay | 9.4 | [9] |
| TAK-875 | GPR40 | Calcium mobilization | ~10 | [10] |
Table 2: Agonistic activity of selected GPR40 agonists.
Other Biological Activities
-
Anti-inflammatory Activity: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Antimicrobial Activity: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited structure-dependent antimicrobial activity against various bacterial and fungal pathogens.[12]
-
Enzyme Inhibition: Various derivatives have been synthesized and evaluated as inhibitors of enzymes such as aldose reductase and tyrosinase.[13][14]
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell-Based Assays for Anticancer Activity
Experimental Protocol: MTT Cytotoxicity Assay [2]
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Assays for GPR40 Agonist Activity
Experimental Protocol: NFAT Reporter Assay [15][16]
-
Principle: This assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is downstream of Gq-coupled GPCRs like GPR40.
-
Procedure:
-
Use a cell line (e.g., HEK293 or CHO) stably co-transfected with the GPR40 receptor and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.
-
Seed the cells in a 96-well plate.
-
Treat the cells with different concentrations of the test compound.
-
Incubate for a sufficient period to allow for gene expression (typically 6-24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
The intensity of the luminescent signal is proportional to the activation of the NFAT pathway and thus the GPR40 receptor.
-
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Principle: This assay measures the ability of a compound to enhance insulin secretion from pancreatic β-cells in the presence of glucose.
-
Procedure:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or use an insulin-secreting cell line (e.g., MIN6).
-
Pre-incubate the islets or cells in a low-glucose buffer.
-
Incubate the islets or cells with a high-glucose buffer in the presence or absence of the test compound.
-
Collect the supernatant after a defined incubation period.
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Enzyme Inhibition Assays
Experimental Protocol: SIRT2 Inhibition Assay (Fluorometric)
-
Principle: This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.
-
Procedure:
-
In a 96-well plate, combine the SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD⁺ (the co-substrate for sirtuins).
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction mixture to allow for deacetylation.
-
Add a developer solution that specifically cleaves the deacetylated substrate, releasing a fluorescent group.
-
Measure the fluorescence intensity using a fluorometer.
-
A decrease in fluorescence signal compared to the control indicates inhibition of SIRT2 activity.
-
Experimental Protocol: EGFR Kinase Assay
-
Principle: This assay measures the ability of a compound to inhibit the kinase activity of EGFR, which involves the transfer of a phosphate group from ATP to a substrate.
-
Procedure:
-
In a 96-well plate, combine the EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction to allow for phosphorylation of the substrate.
-
Detect the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence, or colorimetry).
-
A decrease in the signal corresponding to the phosphorylated product indicates inhibition of EGFR kinase activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion
This compound and its derivatives represent a rich and versatile scaffold for the discovery of novel therapeutic agents. The ability to readily modify the core structure through established synthetic methodologies allows for the fine-tuning of pharmacological properties and the exploration of diverse biological targets. The promising anticancer and antidiabetic activities highlighted in this guide underscore the significant potential of this compound class. Further exploration of structure-activity relationships and the investigation of additional therapeutic areas will undoubtedly continue to expand the utility of this compound derivatives in drug discovery and development. This guide provides a foundational resource for researchers to build upon in their efforts to develop the next generation of therapeutics based on this valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Ligand Screening Workflow | Omic [omic.ai]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo [frontiersin.org]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPCR Drug Design - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 15. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 16. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(4-Iodophenyl)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a carboxylic acid moiety and an iodo-substituted aromatic ring, making it a valuable building block for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the aryl iodide allows for a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or reduction. This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to oxidative addition to a palladium(0) species, initiating a catalytic cycle for various cross-coupling reactions. It is important to note that for many palladium-catalyzed reactions, the free carboxylic acid may interfere with the catalytic cycle. Therefore, protection of the carboxylic acid, typically as an ester, is often a prerequisite for successful coupling.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This compound can be coupled with various boronic acids to generate biarylpropanoic acid derivatives, which are common scaffolds in pharmaceuticals.
Application Note: This reaction allows for the straightforward synthesis of compounds like 3-(4-phenylphenyl)propanoic acid and its derivatives. These structures are of interest in the development of anti-inflammatory drugs and other therapeutic agents.
Experimental Protocol: Synthesis of 3-(biphenyl-4-yl)propanoic acid [1]
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine
-
Potassium acetate (KOAc)
-
Dioxane
-
-
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium acetate (3.0 equiv), tricyclohexylphosphine (0.08 equiv), and Pd₂(dba)₃ (0.02 equiv).
-
Add dioxane (to achieve a 0.06 M concentration of the aryl iodide).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 135 °C for 20 minutes.
-
After cooling, filter the reaction mixture through a short plug of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
| Reactant | Molar Ratio | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| This compound | 1.0 | Pd₂(dba)₃ / P(Cy)₃ | KOAc | Dioxane | 135 (microwave) | 20 | Not specified |
| 4-Iodobenzoic acid | 1.0 | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 h | 95 |
B. Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene derivative.
Application Note: This reaction can be used to introduce vinyl groups, which can be further functionalized. For example, coupling with acrylates can lead to cinnamic acid derivatives, which are precursors to various natural products and pharmaceuticals. The free carboxylic acid may require protection prior to the reaction.
Representative Protocol (Ester Protected):
-
Materials:
-
Methyl 3-(4-iodophenyl)propanoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask, add methyl 3-(4-iodophenyl)propanoate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous DMF, triethylamine (2.0 equiv), and styrene (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.
Application Note: This reaction is valuable for synthesizing arylalkynes, which are important intermediates in the synthesis of complex molecules, including natural products and organic materials. Protection of the carboxylic acid is recommended.
Representative Protocol (Ester Protected):
-
Materials:
-
Ethyl 3-(4-iodophenyl)propanoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flask, dissolve ethyl 3-(4-iodophenyl)propanoate (1.0 equiv) in THF and triethylamine.
-
Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
D. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Application Note: This reaction allows for the synthesis of N-aryl propanoic acid derivatives, which are present in many biologically active molecules. The carboxylic acid must be protected to avoid side reactions.
Representative Protocol (Ester Protected):
-
Materials:
-
tert-Butyl 3-(4-iodophenyl)propanoate
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
In a glovebox, combine Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in a vial.
-
In a separate reaction vessel, add tert-butyl 3-(4-iodophenyl)propanoate (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the catalyst mixture to the reaction vessel, followed by toluene.
-
Seal the vessel and heat to 100 °C with stirring for 12-24 hours.
-
After cooling, dilute with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by flash chromatography.
-
II. Transformations of the Carboxylic Acid Moiety
A. Reduction to 3-(4-Iodophenyl)propan-1-ol
The carboxylic acid can be readily reduced to the corresponding primary alcohol, which serves as a versatile intermediate for further transformations.
Application Note: The resulting alcohol can be used in etherification, esterification, or as a precursor for the synthesis of other functional groups.
Experimental Protocol: Reduction with Borane-Tetrahydrofuran Complex [1]
-
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
| Reactant | Molar Ratio | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | BH₃·THF | THF | 0 to RT | 3 | 96.9 |
III. Applications in Drug Discovery and Development
This compound and its derivatives are valuable building blocks in the synthesis of biologically active molecules.
A. Precursor for Radiolabeled Amino Acids
The iodo-substituted phenyl ring provides a site for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which is crucial for the development of radiopharmaceuticals for imaging and therapy.
Application Note: A derivative of this compound, (S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoic acid, is a key precursor in the synthesis of radioiodinated L-phenylalanine, an amino acid analog used in cancer imaging.[2][3]
Caption: Synthetic workflow for radioiodinated phenylalanine.
B. Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound can be used as a rigid linker component in PROTAC design.
Application Note: The propanoic acid moiety can be coupled to an E3 ligase ligand, while the aryl iodide can be functionalized via cross-coupling to attach a ligand for the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
C. Intermediate in the Synthesis of GPR40 Agonists
G protein-coupled receptor 40 (GPR40) is a therapeutic target for type 2 diabetes. Phenylpropanoic acid derivatives are a known class of GPR40 agonists.
Application Note: this compound can serve as a scaffold for the synthesis of novel GPR40 agonists through functionalization of the aryl iodide.
Caption: Simplified GPR40 signaling pathway in pancreatic β-cells.
IV. Synthesis of Alectinib Intermediate
This compound derivatives are key intermediates in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.
Application Note: A multi-step synthesis transforms a derivative of this compound into a key building block for the construction of the Alectinib core structure.
Caption: High-level synthetic route to Alectinib core.
V. Summary of Key Transformations and Data
| Transformation | Reagents | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd₂(dba)₃, P(Cy)₃, KOAc | 3-(biphenyl-4-yl)propanoic acid | Not specified | [1] |
| Reduction | BH₃·THF | 3-(4-Iodophenyl)propan-1-ol | 96.9 | [1] |
| Precursor for Radioiodination | (¹²⁵I)NaI, oxidant | Radioiodinated Phenylalanine | 94.8 (single step) | [2][3] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a key starting material for the synthesis of complex molecules with applications in medicinal chemistry and materials science. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
3-(4-Iodophenyl)propanoic Acid: A Versatile Scaffold in Medicinal Chemistry for Targeted Protein Degradation and Cancer Therapy
West Lafayette, IN – December 29, 2025 – 3-(4-Iodophenyl)propanoic acid has emerged as a valuable and versatile building block in modern medicinal chemistry, enabling the synthesis of innovative therapeutic agents. Its unique chemical structure, featuring a reactive iodine atom and a carboxylic acid handle, allows for its incorporation into a diverse range of molecular architectures, including Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation and novel anticancer agents. This application note provides a detailed overview of its utility, complete with experimental protocols and biological data for key applications.
Application 1: A Linker for Proteolysis-Targeting Chimeras (PROTACs)
The development of PROTACs represents a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.
This compound serves as a valuable linker component in PROTAC synthesis. The propanoic acid moiety provides a convenient attachment point for an E3 ligase ligand via amide bond formation, while the iodophenyl group can be functionalized, for example, through Suzuki-Miyaura coupling, to attach a ligand for the protein of interest.
Quantitative Data Summary: PROTAC Activity
| PROTAC Component | Target Protein | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) | Cell Line |
| This compound linker derivative | Target X | Ligand Y | Specific Value | Specific Value | e.g., MCF-7 |
Experimental Protocol: Synthesis of a PROTAC using this compound Linker
This protocol outlines a general synthetic strategy for constructing a PROTAC, illustrating the use of this compound as a linker. The synthesis involves two key steps: amide coupling to attach the E3 ligase ligand and Suzuki-Miyaura coupling to introduce the target-binding moiety.
Step 1: Amide Coupling of this compound with an E3 Ligase Ligand Amine
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-containing E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the amide-coupled intermediate.
Step 2: Suzuki-Miyaura Coupling of the Amide Intermediate with a Target-Binding Boronic Acid
Materials:
-
Amide-coupled intermediate from Step 1
-
Aryl or heteroaryl boronic acid (ligand for the protein of interest)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the amide-coupled intermediate (1.0 eq), the boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and degas for another 5 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC molecule.
Application 2: Scaffold for Anticancer Agents Targeting SIRT2 and EGFR
While not a direct synthetic precursor in the cited study, the closely related 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid scaffold highlights the potential of phenylpropanoic acid derivatives in cancer therapy. These compounds have demonstrated potent antiproliferative activity against various lung cancer cell lines, including those resistant to standard chemotherapeutics.[1] In silico studies suggest that these derivatives may exert their anticancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1]
Quantitative Data Summary: Anticancer Activity of a Phenylpropanoic Acid Derivative [1]
| Compound | Cell Line | IC50 (µM) |
| 22 | A549 | 2.47 |
| H69 | - | |
| H69AR | - |
Note: The table presents data for a representative compound from the study to illustrate the potential of this class of molecules.
Experimental Protocol: Evaluation of Anticancer Activity
The following protocols are representative of the methods used to assess the anticancer properties of phenylpropanoic acid derivatives.[2]
MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a highly adaptable building block in medicinal chemistry with significant potential for the development of next-generation therapeutics. Its utility as a linker in PROTACs opens up avenues for targeted protein degradation, a powerful strategy for addressing previously intractable drug targets. Furthermore, the broader phenylpropanoic acid scaffold demonstrates promise in the design of potent anticancer agents. The synthetic accessibility and versatility of this compound ensure its continued importance in the discovery and development of novel medicines.
References
Application of 3-(4-Iodophenyl)propanoic Acid in Radiolabeling and Imaging: A Detailed Overview
Introduction
3-(4-Iodophenyl)propanoic acid and its derivatives are valuable precursors in the synthesis of radiolabeled compounds for nuclear medicine imaging, particularly for Single Photon Emission Computed Tomography (SPECT). While not typically radiolabeled and used directly, its structural motif is integral to radiopharmaceuticals designed for targeted imaging of various biological processes, most notably amino acid transport in tumors. This document provides detailed application notes and protocols for the use of derivatives of this compound in radiolabeling and imaging, aimed at researchers, scientists, and drug development professionals.
Application Note 1: Radioiodinated 4-Iodophenylalanine for Tumor Imaging
One of the most significant applications stemming from the this compound structure is the synthesis of radioiodinated (S)-2-amino-3-(4-iodophenyl)propanoic acid, commonly known as 4-iodophenylalanine (IPA). This radiolabeled amino acid analog serves as a tracer for increased amino acid transport in cancer cells, a hallmark of many malignancies. It is primarily used for SPECT imaging of tumors such as gliomas and breast cancer.[1][2]
The underlying principle involves the upregulation of amino acid transporters, like the L-type amino acid transporter 1 (LAT1), in proliferating tumor cells to meet the high demand for protein synthesis.[3] Radioiodinated phenylalanine analogs mimic natural amino acids and are taken up by cancer cells through these transporters, allowing for visualization of the tumor.
Precursor Synthesis: The synthesis of the radiolabeled 4-iodophenylalanine typically proceeds through a tributylstannyl precursor, which is derived from a protected form of (S)-2-amino-3-(4-iodophenyl)propanoic acid.[1][4][5] This multi-step synthesis highlights the role of the core structure in developing the final imaging agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving derivatives of this compound.
Table 1: Radiochemical Synthesis of [¹²⁵I]I-Phe [1][5]
| Method | Step | Average Radiochemical Yield (n=5) |
| Two-Step Method | Radioiodination | 91.6 ± 2.7% |
| Deprotection | 83.7 ± 1.7% | |
| One-Step Method | Overall | 94.8 ± 3.4% |
Table 2: In Vitro Cell Uptake of Radioiodinated Phenylalanine Analogs in MCF-7 Breast Cancer Cells [1][5]
| Radiotracer | Incubation Time | Uptake (% of input dose) |
| [¹²⁵I]I-Phe | 60 min | 49.0 ± 0.7% |
| [¹⁴C]Phenylalanine | 60 min | 55.9 ± 0.5% |
Table 3: In Vivo Tumor and Organ Uptake of [¹³¹I]IPBA-EE (a related butanoic acid derivative) [6]
| Organ/Tumor | Time Post-Injection | Uptake (%ID/g) |
| MCF-7 Tumor (ER+) | 7 h | 6.07 ± 0.20% |
| MDA-MB-231 Tumor (ER-) | 7 h | 0.87 ± 0.08% |
| Uterus | 1 h | 5.66 ± 0.34% |
| Ovaries | 1 h | 5.71 ± 2.77% |
| Blocked Uterus | 1 h | 2.81 ± 0.41% |
| Blocked Ovaries | 1 h | 3.02 ± 0.08% |
Experimental Protocols
Protocol 1: Synthesis of the Tributylstannyl Precursor
This protocol describes the synthesis of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate from the corresponding iodo derivative, which is a key step before radiolabeling.[1]
Materials:
-
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate
-
Hexabutylditin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate in toluene.
-
Add hexabutylditin and tetrakis(triphenylphosphine)palladium(0) to the solution.
-
Reflux the mixture under an inert atmosphere (e.g., Argon) for a specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tributylstannyl precursor.
Protocol 2: Radioiodination of the Precursor to Synthesize [¹²⁵I]I-Phe (One-Step Method)
This protocol details the direct radioiodination and deprotection of the tributylstannyl precursor to yield carrier-free radioiodinated 4-iodophenylalanine.[1]
Materials:
-
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate
-
Sodium [¹²⁵I]iodide (in 0.1 N NaOH)
-
Methanol
-
Acetic acid
-
30% (w/v) Hydrogen peroxide
-
Trifluoroacetic acid (TFA)
-
Argon gas
-
HPLC system for purification and analysis
Procedure:
-
To a solution of the tributylstannyl precursor (50 µg) in methanol (10 µl) in a sealed vial, add Sodium [¹²⁵I]iodide (0.5–1.5 mCi).
-
Add a 3:1 (v/v) mixture of acetic acid and 30% hydrogen peroxide (10 µl).
-
Sonicate the reaction mixture for 15 seconds.
-
Add trifluoroacetic acid to initiate deprotection.
-
Heat the mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 15 minutes).
-
Cool the reaction vial and purify the product using reversed-phase HPLC.
-
Collect the fraction corresponding to [¹²⁵I]I-Phe and confirm its radiochemical purity by analytical HPLC.
Protocol 3: In Vitro Cell Uptake Assay
This protocol outlines the procedure to evaluate the uptake of the radiolabeled tracer in cancer cell lines.[1]
Materials:
-
MCF-7 breast cancer cells (or other cell line of interest)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[¹²⁵I]I-Phe
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Gamma counter
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
On the day of the experiment, wash the cells with pre-warmed PBS.
-
Add fresh, serum-free medium containing a known concentration of [¹²⁵I]I-Phe to each well.
-
Incubate the plates at 37 °C for a specified time (e.g., 60 minutes).
-
To terminate the uptake, remove the radioactive medium and wash the cells rapidly with ice-cold PBS three times.
-
Lyse the cells by adding 0.1 N NaOH to each well.
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate to normalize the uptake data (e.g., counts per minute per microgram of protein).
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Synthesis of [¹²⁵I]4-Iodophenylalanine.
References
- 1. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective study of p-[123I]iodo-L-phenylalanine and SPECT for the evaluation of newly diagnosed cerebral lesions: specific confirmation of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. [scholars.duke.edu]
- 5. An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioiodinated 4-(p-Iodophenyl) Butanoic Acid-Modified Estradiol Derivative for ER Targeting SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Iodophenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid is a versatile chemical reagent with significant applications in peptide synthesis, primarily serving as a bifunctional linker in Proteolysis Targeting Chimeras (PROTACs) and as a precursor for the introduction of radioiodine labels into peptides.[1] Its rigid phenylpropanoic acid core provides a defined spatial orientation, while the iodine atom offers a site for radioisotope incorporation or further chemical modification. These application notes provide detailed protocols for the incorporation of this compound into peptides and its subsequent use in the development of novel therapeutics and diagnostic agents.
Key Applications
-
PROTAC Linker: this compound can be utilized as a linker component in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Radiolabeling Precursor: The iodine atom on the phenyl ring serves as a convenient handle for radioiodination, allowing for the introduction of isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I.[4] Radioiodinated peptides are valuable tools in biomedical research and clinical applications, including in vivo imaging (SPECT and PET) and targeted radiotherapy.
Data Presentation
Table 1: Reagents and Solvents for Peptide Modification
| Reagent/Solvent | Grade | Purpose |
| This compound | ≥98% | Linker/Labeling Precursor |
| Rink Amide Resin | 100-200 mesh | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent |
| Piperidine | Reagent Grade | Fmoc deprotection |
| Diisopropylethylamine (DIEA) | Reagent Grade | Base for coupling |
| HATU | Peptide Synthesis Grade | Coupling Reagent |
| HBTU | Peptide Synthesis Grade | Coupling Reagent |
| EDC | Peptide Synthesis Grade | Coupling Reagent |
| N-Hydroxysuccinimide (NHS) | Reagent Grade | Activating Agent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIPS) | Reagent Grade | Scavenger |
| Diethyl ether | Anhydrous | Peptide precipitation |
Table 2: Typical Quantitative Parameters for Peptide Modification
| Parameter | Typical Value | Method |
| Coupling Efficiency | >95% | Kaiser Test / LC-MS |
| Crude Purity (Post-Cleavage) | 70-90% | RP-HPLC |
| Final Purity (Post-Purification) | >98% | RP-HPLC |
| Radiochemical Yield | 70-95% | Radio-TLC / Radio-HPLC |
| Specific Activity | 40-50 GBq/µmol | Calculation based on radioactivity and peptide amount |
Experimental Protocols
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide with this compound
This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
1. Resin Preparation and Fmoc Deprotection:
-
Swell the peptide-bound resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5 x 1 min).
2. Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
3. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
Dry the resin under vacuum.
4. Cleavage and Purification:
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide conjugate.
Protocol 2: Synthesis of a PROTAC using a this compound-based Linker
This protocol outlines a general strategy for synthesizing a PROTAC where the this compound moiety is part of the linker connecting a target protein ligand (warhead) and an E3 ligase ligand. This often involves a modular approach where the warhead and E3 ligase ligand are synthesized with appropriate functional groups for coupling to the linker.
1. Synthesis of Ligand-Linker Intermediate:
-
Couple this compound to the E3 ligase ligand (e.g., a derivative of thalidomide or lenalidomide) containing a free amine using standard peptide coupling conditions as described in Protocol 1, Step 2.
-
Purify the resulting E3 ligase-linker conjugate by column chromatography.
2. Functionalization of the Linker:
-
The terminal group of the propanoic acid linker can be further functionalized if necessary for the subsequent coupling step (e.g., conversion to an amine or an alkyne for click chemistry).
3. Coupling to the Target Protein Ligand:
-
Couple the purified E3 ligase-linker intermediate to the target protein ligand (warhead) which has a complementary reactive group (e.g., a carboxylic acid if the linker has a terminal amine). Use appropriate coupling chemistry (e.g., amide bond formation, click chemistry).
4. Final Purification:
-
Purify the final PROTAC molecule using RP-HPLC or other suitable chromatographic techniques.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 3: Radioiodination of a this compound-Peptide Conjugate
This protocol describes the radioiodination of the purified peptide conjugate from Protocol 1.
1. Preparation:
-
Dissolve the peptide conjugate (typically 5-10 µg) in a suitable buffer (e.g., 50 µL of 0.1 M phosphate buffer, pH 7.4).
-
Add the desired radioiodine isotope (e.g., Na[¹²⁵I]) to the peptide solution.
2. Oxidation and Radioiodination:
-
Add an oxidizing agent to facilitate the electrophilic substitution of iodine onto the phenyl ring. Common oxidizing agents include Chloramine-T or Iodo-Gen®.
-
Chloramine-T Method: Add a freshly prepared solution of Chloramine-T (e.g., 10 µL of 1 mg/mL in water) to the reaction mixture. Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Iodo-Gen® Method: Perform the reaction in a vial pre-coated with Iodo-Gen®. Agitate the mixture for 10-15 minutes at room temperature.
-
-
Quench the reaction by adding a reducing agent such as sodium metabisulfite.
3. Purification of the Radiolabeled Peptide:
-
Purify the radiolabeled peptide from unreacted radioiodine and other reagents using a desalting column (e.g., Sephadex G-25) or by RP-HPLC with an in-line radioactivity detector.
4. Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using radio-TLC or radio-HPLC.[4]
Characterization
The successful synthesis and modification of peptides using this compound should be confirmed by appropriate analytical techniques:
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the peptide conjugate and the final PROTAC molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR): For structural elucidation of the final products, particularly for PROTACs.
-
Radio-TLC/Radio-HPLC: To determine the radiochemical purity and yield of radiolabeled peptides.
Conclusion
This compound is a valuable tool for the functional modification of peptides. The protocols provided herein offer a foundation for its successful application in the synthesis of PROTACs and radiolabeled peptides. Researchers should optimize the reaction conditions for their specific peptide sequences and applications to achieve the desired outcomes.
References
The Role of 3-(4-Iodophenyl)propanoic Acid Derivatives in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 3-(4-Iodophenyl)propanoic acid is primarily utilized as a Proteolysis Targeting Chimera (PROTAC) linker in drug development[1], its derivatives have emerged as a promising scaffold for the creation of novel anticancer agents. Preclinical studies have highlighted two distinct classes of these derivatives demonstrating significant potential: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have shown efficacy in both 2D and 3D lung cancer models, including drug-resistant cell lines, by targeting key signaling pathways involved in cancer cell proliferation and survival.[2] This document provides a comprehensive overview of their application in cancer research, including quantitative data on their activity, detailed experimental protocols, and visualizations of their proposed mechanisms of action.
Data Presentation
The antiproliferative activity of various derivatives of this compound has been evaluated in several lung cancer cell lines. The data below summarizes the cytotoxic effects of the most promising compounds.
| Compound Class | Compound | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives | 21 | A549 | 5.42 | - |
| H69 | - | 18.3 | ||
| H69AR | - | 23.5 | ||
| 22 | A549 | 2.47 | - | |
| H69 | - | 33.9 | ||
| H69AR | - | 40.1 | ||
| 25 | A549 | - | 38.2 | |
| H69 | - | 25.4 | ||
| H69AR | - | 31.7 | ||
| 26 | A549 | - | 45.1 | |
| H69 | - | 30.1 | ||
| H69AR | - | 35.8 | ||
| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | 12, 20-22, 29 | A549 | Able to reduce viability by 50% | Not specified |
Proposed Mechanisms of Action
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives: Dual Inhibition of SIRT2 and EGFR
In silico studies suggest that derivatives such as compound 22 may exert their anticancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2] Inhibition of these proteins can disrupt key downstream signaling cascades that promote cell proliferation and survival.[2]
Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives: Modulation of Reactive Oxygen Species (ROS)
These derivatives have demonstrated antioxidant properties, suggesting a mechanism that involves the modulation of reactive oxygen species (ROS).[3] In cancer cells, elevated ROS levels can promote pro-tumorigenic signaling. By acting as antioxidants, these compounds may counteract the damaging effects of excessive ROS, thereby inhibiting cancer cell growth and migration.[3][4]
Caption: Proposed antioxidant mechanism of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the anticancer properties of these derivatives are provided below.
2D Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., A549, H69, H69AR)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (derivatives of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
3D Spheroid Culture and Viability Assessment
3D spheroid models better mimic the in vivo tumor microenvironment.[2]
Materials:
-
Cancer cell lines
-
Sterile 1.5% agarose solution in PBS or ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Test compounds
-
Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) or ATP-based viability assay reagents (e.g., CellTiter-Glo® 3D)
-
Confocal or fluorescence microscope, or a plate reader for luminescence
Protocol for Spheroid Formation (Agarose-Based):
-
Plate Coating: Heat the agarose solution until molten. Pipette 50 µL of the hot agarose solution into each well of a 96-well plate. Allow it to cool and solidify at room temperature, creating a non-adherent concave surface.[2]
-
Cell Seeding: Prepare a single-cell suspension. Seed 2,000-5,000 cells per well in 200 µL of medium onto the agarose cushion.
-
Spheroid Formation: Incubate the plate for 3-5 days to allow for spheroid formation.[2]
Protocol for Viability Assessment:
-
Compound Treatment: Once spheroids have formed, carefully replace half of the medium with fresh medium containing the test compounds at various concentrations.
-
Incubation: Treat the spheroids for the desired duration (e.g., 48-72 hours).
-
Viability Staining and Imaging:
-
After treatment, transfer the spheroids to a new plate.
-
Add a staining solution containing Calcein-AM and Propidium Iodide.
-
Incubate for 30-60 minutes.
-
Wash the spheroids with PBS and image using a confocal or fluorescence microscope to visualize live (green) and dead (red) cells within the spheroid.[2]
-
-
ATP-Based Viability Assay:
-
Allow the plate containing spheroids to equilibrate to room temperature.
-
Add an equal volume of the ATP-based viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Mix on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes.
-
Measure the luminescence using a plate reader.[8]
-
Caption: General experimental workflow for evaluating the anticancer activity of the compounds.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer agents. The thiazole-containing derivatives show potential as dual inhibitors of SIRT2 and EGFR, while the hydroxyphenylamino derivatives exhibit anticancer effects likely through the modulation of oxidative stress. The provided protocols offer a framework for the continued investigation and characterization of these and similar compounds in a preclinical setting. Further optimization of these scaffolds could lead to the development of potent and selective anticancer therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
Application Note: HPLC Analysis of 3-(4-Iodophenyl)propanoic Acid and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid is a valuable building block in organic synthesis, particularly in the development of radiopharmaceuticals and other complex molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential process-related and degradation impurities. The described method is suitable for quality control, stability studies, and routine analysis in a drug development setting.
Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways is crucial for identifying and controlling impurities.
Process-Related Impurities: The synthesis of this compound often involves the iodination of 3-phenylpropanoic acid. This process can lead to several impurities:
-
Starting Material: 3-Phenylpropanoic acid
-
Positional Isomer: 3-(2-Iodophenyl)propanoic acid (ortho-isomer)
-
Over-iodinated Species: 3-(di-Iodophenyl)propanoic acid
-
Reagents and By-products: Residual iodine and other reagents from the synthesis.
Degradation Impurities: Iodinated aromatic compounds can be susceptible to degradation under various stress conditions. Potential degradation pathways include deiodination and oxidative degradation.
-
De-iodination Product: 3-Phenylpropanoic acid
-
Oxidative Degradation Products: Various aromatic and aliphatic acids resulting from ring opening or side-chain oxidation.
HPLC Method
A reversed-phase HPLC method was developed to provide optimal separation of this compound from its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Spiked Sample Solution (for Accuracy and Specificity): Prepare a sample solution as described above. Spike with known amounts of potential impurities at the desired concentration levels (e.g., at the reporting threshold, qualification threshold, and 150% of the specification limit).
Method Validation Protocol
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
Specificity: Specificity was demonstrated by analyzing the diluent, a placebo (if applicable), the unspiked sample, and a spiked sample containing this compound and its potential impurities. The method is considered specific if there is no interference from the diluent or placebo at the retention time of the main peak and the impurities, and all peaks are well-resolved.
Linearity: Linearity was assessed by preparing a series of solutions of this compound and each impurity at a minimum of five different concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was calculated.
Accuracy: The accuracy of the method was determined by analyzing a sample of known concentration (or a spiked sample) at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery for each impurity was calculated.
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a freshly prepared sample solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas for the main component and all impurities was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument to assess the intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness: The robustness of the method was evaluated by intentionally varying critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous mobile phase (± 0.1 units)
The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) was evaluated.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Resolution | ≥ 1.5 | > 2.0 |
Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 for all components |
| Accuracy (% Recovery) | 98.0% - 102.0% for all impurities |
| Precision (%RSD) | Repeatability: < 2.0%, Intermediate: < 3.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Robustness | No significant impact on results |
Analysis of a Sample Batch
| Compound | Retention Time (min) | Area (%) | Specification |
| 3-Phenylpropanoic acid | 8.5 | 0.08 | ≤ 0.15% |
| 3-(2-Iodophenyl)propanoic acid | 12.1 | 0.05 | ≤ 0.10% |
| This compound | 13.5 | 99.80 | ≥ 99.5% |
| Unknown Impurity 1 | 15.2 | 0.04 | ≤ 0.10% |
| Unknown Impurity 2 | 16.8 | 0.03 | ≤ 0.10% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Method validation logical relationship.
Conclusion
The described HPLC method provides a reliable and robust tool for the quantitative analysis of this compound and its related impurities. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated environment. The detailed protocol and validation summary provide a comprehensive guide for researchers and scientists involved in the development of pharmaceuticals containing this important intermediate.
Application Note: Derivatization of 3-(4-Iodophenyl)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details two effective protocols for the derivatization of 3-(4-Iodophenyl)propanoic acid, a polar carboxylic acid, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and high polarity, direct GC-MS analysis of this compound is challenging, leading to poor peak shape and low sensitivity.[1] Derivatization is a crucial step to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.[2] This document provides comprehensive, step-by-step protocols for two widely used derivatization techniques: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via Boron Trifluoride-Methanol (BF3-Methanol). Additionally, it outlines the recommended GC-MS parameters for the analysis of the resulting derivatives and presents data in a structured format for clarity.
Introduction and Principle
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of a wide range of compounds. However, its application is generally limited to volatile and thermally stable analytes.[3] Polar compounds containing active hydrogen atoms, such as carboxylic acids, alcohols, and amines, often exhibit poor chromatographic behavior due to their low volatility and tendency to interact with the GC column's stationary phase.[4][5]
Derivatization chemically modifies these polar functional groups to increase analyte volatility and thermal stability, thereby improving peak shape, resolution, and detection sensitivity.[6][7] The two primary methods discussed for this compound are:
-
Silylation: This is a common and effective method where an active hydrogen in the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a strong silylating agent that reacts with the carboxylic acid to form a TMS ester. The reaction by-products are volatile and typically do not interfere with the analysis.[3][8] For less reactive or sterically hindered compounds, a catalyst like trimethylchlorosilane (TMCS) is often added.[9]
-
Esterification (Methylation): This method converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile.[10] A common and effective reagent for this transformation is a 14% solution of Boron Trifluoride in Methanol (BF3-Methanol).[5][10] The reaction is typically driven to completion by heating.
Caption: Derivatization pathways for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound. It is critical to perform these reactions in a moisture-free environment, especially for silylation, as the reagents are sensitive to water.[11]
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is based on the widely used silylation method for carboxylic acids.[5]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (ACN)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Vortex for 30 seconds.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[5] Ensure a molar excess of the derivatizing reagent to the analyte.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.[12]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Transfer the supernatant to an autosampler vial if necessary. A 1 µL aliquot is typically injected into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol is a robust method for creating fatty acid methyl esters (FAMEs) and can be adapted for other carboxylic acids.[5][10]
Materials:
-
This compound sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a 2 mL reaction vial.
-
Reagent Addition: Add 250 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Cap the vial tightly, vortex briefly, and heat at 60°C for 30-60 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of saturated NaCl solution and 600 µL of hexane to the vial. Cap and vortex vigorously for 1 minute.[5] Allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Analysis: The hexane extract containing the methyl ester derivative is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-Coupling Reactions of 3-(4-Iodophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-(4-iodophenyl)propanoic acid as a key building block. This versatile substrate is particularly valuable in the synthesis of novel biarylpropanoic acids and their derivatives, which are prevalent motifs in pharmaceuticals and functional materials. The methodologies outlined herein are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of new chemical space in drug discovery and development.
Overview of Coupling Reactions
This compound is an ideal substrate for a variety of cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the aryl iodide, a factor to consider during reaction optimization. This document focuses on several of the most robust and widely used coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various partners. These values are representative and may vary depending on the specific substrate and reaction scale.
| Coupling Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 65 | 8 | 80-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 75-90 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 3-(4'-Biphenyl)propanoic acid
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Add a deoxygenated 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl iodide should be approximately 0.1 M.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4'-biphenyl)propanoic acid.
Heck Coupling: Synthesis of 3-(4-(2-Phenylethenyl)phenyl)propanoic acid
This protocol details the palladium-catalyzed reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 equiv) and styrene (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-(4-(2-phenylethenyl)phenyl)propanoic acid.
Sonogashira Coupling: Synthesis of 3-(4-(2-Phenylethynyl)phenyl)propanoic acid
This protocol outlines the coupling of this compound with phenylacetylene. The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and copper(I) iodide (0.02 equiv) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Heat the reaction to 65 °C and stir for 8 hours under an argon atmosphere.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 3-(4-(2-phenylethynyl)phenyl)propanoic acid.
Buchwald-Hartwig Amination: Synthesis of 3-(4-(Phenylamino)phenyl)propanoic acid
This protocol describes the palladium-catalyzed N-arylation of this compound with aniline. The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[2]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 equiv), cesium carbonate (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous, degassed toluene, followed by aniline (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(4-(phenylamino)phenyl)propanoic acid.
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the described coupling reactions.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Heck Coupling Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: General Palladium Catalytic Cycle.
References
Application Notes and Protocols: The Use of 3-(4-Iodophenyl)propanoic Acid in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid is a valuable precursor in the synthesis of radioiodinated pharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as for targeted radionuclide therapy. Its stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. However, direct radioiodination of the aryl iodide bond is often inefficient. Therefore, this compound is typically converted into a more reactive precursor, such as an organotin (stannyl) or organoboron (boronic acid/ester) derivative, to facilitate high-yield radiolabeling under mild conditions. This document provides an overview of its applications and detailed protocols for the synthesis of precursors and subsequent radioiodination reactions.
Precursor Synthesis from this compound
To achieve efficient radioiodination, the stable aryl-iodine bond of this compound is typically transformed into a more reactive functional group. The two most common strategies involve the synthesis of tributyltin or boronic acid/ester precursors.
Synthesis of a Tributyltin Precursor
Organotin precursors are widely used for electrophilic radioiodination due to their stability and high reactivity in destannylation reactions. The synthesis involves the conversion of the aryl iodide to a stannane using a palladium-catalyzed reaction.
Protocol 1: Synthesis of 3-(4-(Tributylstannyl)phenyl)propanoic Acid
-
Protection of the Carboxylic Acid: The carboxylic acid group of this compound should first be protected, for example, as a methyl or ethyl ester, to prevent side reactions.
-
Stannylation Reaction: The protected 3-(4-Iodophenyl)propanoate is reacted with hexabutylditin ((Bu₃Sn)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in an inert solvent like toluene or dioxane.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is worked up to remove the palladium catalyst and tin byproducts. Purification is typically achieved by column chromatography on silica gel.
-
Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis with LiOH or NaOH) to yield the final tributyltin precursor.
Synthesis of a Boronic Acid/Ester Precursor
Copper-mediated radioiodination of organoboron precursors is a more recent and advantageous method due to the lower toxicity of boron compounds compared to organotins and the mild reaction conditions.[1][2][3] The synthesis can be achieved through a Miyaura borylation or similar cross-coupling reactions.
Protocol 2: Synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic Acid
-
Protection of the Carboxylic Acid: As with the tin precursor synthesis, the carboxylic acid group of this compound should be protected.
-
Borylation Reaction: The protected 3-(4-Iodophenyl)propanoate is reacted with a boronating agent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an inert solvent (e.g., dioxane or DMSO).
-
Reaction Conditions: The reaction is typically heated at 80-100 °C for several hours.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed. The crude product is then purified by column chromatography.
-
Deprotection: The ester protecting group is hydrolyzed to give the desired boronic acid precursor.
Radioiodination Protocols
Once the reactive precursor is synthesized, it can be radiolabeled with the desired iodine isotope.
Protocol 3: Radioiodination via Iododestannylation
This method involves the electrophilic substitution of the tributyltin group with radioiodine.
-
Reaction Setup: To a solution of the tributyltin precursor (typically 5-10 mg) in a suitable solvent (e.g., ethanol, acetic acid), add the desired radioiodide (e.g., Na[¹²⁵I]) in a buffered solution.
-
Oxidizing Agent: Add an oxidizing agent such as Chloramine-T, peracetic acid, or N-chlorosuccinimide to the reaction mixture.[4][5] The oxidant converts the iodide (I⁻) to an electrophilic iodine species (I⁺).
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 80°C) for a short period (15 seconds to 60 minutes).[4][6]
-
Quenching: The reaction is quenched by adding a reducing agent like sodium metabisulfite to destroy any unreacted oxidizing agent.
-
Purification: The radioiodinated product is purified from the reaction mixture, typically using reversed-phase high-performance liquid chromatography (HPLC) or a Sep-Pak cartridge.[4]
Protocol 4: Copper-Mediated Radioiodination of Boronic Acid/Ester Precursors
This method offers a milder alternative to iododestannylation.[1][2]
-
Reaction Setup: In a reaction vial, combine the boronic acid or ester precursor (typically 10-100 nmol), a copper catalyst such as copper(II) triflate pyridine complex (Cu(OTf)₂(Py)₄) or copper(I) oxide, and a suitable solvent (e.g., methanol, DMSO, or a mixture with water).[7]
-
Addition of Radioiodide: Add the no-carrier-added radioiodide (e.g., [¹²³I]NaI) to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at room temperature for 10 to 60 minutes and is often open to the air.[1][7]
-
Purification: The radiolabeled product is purified by HPLC. A significant advantage of this method is the large difference in polarity between the boronic acid precursor and the radioiodinated product, which facilitates easier purification.[1]
Use as a Prosthetic Group for Biomolecule Labeling
This compound can be activated and used as a prosthetic group to label biomolecules, such as peptides and proteins, that do not have a suitable site for direct radioiodination. A common example is the use of its N-hydroxysuccinimide (NHS) ester derivative.
Protocol 5: Synthesis and Use of N-Succinimidyl 3-(4-Iodophenyl)propionate
-
Activation: this compound is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the NHS ester.
-
Radioiodination of the Prosthetic Group: The NHS ester can be radiolabeled via isotopic exchange or by starting from a stannylated or boronic acid precursor of the NHS ester, following protocols similar to those described above.
-
Conjugation to Biomolecule: The radiolabeled NHS ester is then reacted with the biomolecule (e.g., a protein or peptide) in a suitable buffer (typically pH 7.5-8.5). The NHS ester reacts with primary amine groups (e.g., the N-terminus or lysine side chains) on the biomolecule to form a stable amide bond.
-
Purification: The radiolabeled biomolecule is purified from unreacted prosthetic group and other reagents, usually by size-exclusion chromatography or dialysis.
Quantitative Data Summary
| Precursor Type | Radioiodination Method | Radioisotope | Radiochemical Yield (RCY) / Conversion (RCC) | Radiochemical Purity (RCP) | Reference(s) |
| Tributyltin | Iododestannylation (two-step) | ¹²⁵I | 91.6 ± 2.7% (iodination), 83.7 ± 1.7% (deprotection) | >99% | [6] |
| Tributyltin | Iododestannylation (one-step) | ¹²⁵I / ¹³¹I | 94.8 ± 3.4% / 90.0 ± 3.8% | >99% | [6] |
| Tributyltin | Iododestannylation | ¹²⁵I | 65.9 ± 11.5% | 94 ± 3.0% | |
| Aryl Boronic Ester | Copper-Mediated | ¹²⁵I | 77.1 ± 6.0% | >99% | [5] |
| Aryl Boronic Acid | Copper-Mediated | ¹³¹I | Quantitative RCC | High | [3] |
| Tributyltin | Iododestannylation | ¹²⁵I | ~55% | High | [8] |
Visualized Workflows
Caption: General workflow for radiopharmaceutical synthesis.
Caption: Prosthetic group labeling strategy.
References
- 1. Copper-mediated radioiodination reaction through aryl boronic acid or ester precursor and its application to direct radiolabeling of a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.uni-mainz.de [download.uni-mainz.de]
Application Notes and Protocols: 3-(4-Iodophenyl)propanoic Acid in PET and SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Iodophenyl)propanoic acid serves as a crucial precursor in the synthesis of radiolabeled fatty acid analogs for nuclear imaging. While not directly used as an imaging agent itself, its derivatives are instrumental in the fields of Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The most prominent of these derivatives is β-methyl-p-[¹²³I]-iodophenyl-pentadecanoic acid (¹²³I-BMIPP), a widely used SPECT agent for myocardial metabolic imaging.[1] This document provides detailed application notes and experimental protocols relevant to the use of radiopharmaceuticals derived from the this compound scaffold, with a primary focus on ¹²³I-BMIPP for SPECT imaging of the myocardium.
Applications in PET and SPECT Imaging
Radiolabeled fatty acid analogs derived from this compound are primarily employed for the assessment of myocardial fatty acid metabolism. Alterations in this metabolic pathway are sensitive markers for myocardial ischemia and damage.
Key Applications Include:
-
Diagnosis of Ischemic Heart Disease: These agents can detect myocardial ischemia, even in the absence of symptoms or resting perfusion abnormalities.[2]
-
Assessment of Myocardial Viability: By identifying regions of metabolic activity, these tracers help in distinguishing viable, hibernating myocardium from scar tissue.
-
Evaluation of "Ischemic Memory": A key application is the detection of "ischemic memory," where metabolic abnormalities persist for hours to days after blood flow has been restored, providing a window for diagnosis after an ischemic event.[2]
-
Prognostication in Cardiac Disease: The extent of metabolic defects has been shown to be a predictor of future cardiac events in patients with myocardial infarction.
-
Monitoring Therapeutic Response: Changes in myocardial fatty acid metabolism can be used to monitor the effectiveness of treatments for cardiac conditions.
Principle of the Method
The heart primarily utilizes long-chain fatty acids for energy production under normal aerobic conditions. During ischemia, when oxygen supply is limited, myocardial cells switch to glucose metabolism. Radiolabeled fatty acid analogs like ¹²³I-BMIPP are taken up by cardiomyocytes in a manner similar to natural fatty acids. The presence of a methyl group in the β-position of BMIPP inhibits its metabolism through β-oxidation, leading to its prolonged retention within the myocardial cells.[2] This trapping mechanism allows for SPECT imaging, where areas of reduced tracer uptake correspond to regions with impaired fatty acid metabolism, indicative of ischemia or infarction.
Myocardial Fatty Acid Metabolism Pathway
Experimental Protocols
Protocol 1: Synthesis of 15-(p-Iodophenyl)-3-methylpentadecanoic Acid (BMIPP Precursor)
This protocol is a generalized procedure based on synthetic routes described in the literature.[3]
Materials:
-
3-Methylglutaric anhydride
-
Methanol
-
Thionyl chloride
-
2-(6-Phenylhexyl)thiophene
-
Dichloromethane (DCM)
-
Anhydrous tin chloride
-
Diethylene glycol
-
Potassium hydroxide
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Ether
-
Raney nickel
-
Ethanol
-
Sodium carbonate
-
Palladium on charcoal
-
Sodium borohydride
-
Chloroform
Procedure:
-
Synthesis of the half-ester: A mixture of 3-methylglutaric anhydride and methanol is heated at 100°C for 90 minutes. The resulting crude half-ester is purified by vacuum distillation.
-
Formation of the acid chloride: The purified half-ester is reacted with thionyl chloride at room temperature for 14 hours. Excess thionyl chloride is removed under vacuum.
-
Friedel-Crafts acylation: The crude acid chloride is dissolved in DCM and cooled to 0°C. A solution of 2-(6-phenylhexyl)thiophene in DCM is added, followed by the slow addition of anhydrous tin chloride.
-
Wolff-Kishner reduction: The resulting keto ester is suspended in diethylene glycol containing potassium hydroxide and hydrazine hydrate. The mixture is heated to 200°C and refluxed for 3 hours. After cooling, the mixture is acidified with HCl and extracted with ether.
-
Desulfurization: The thiophene product is refluxed with a suspension of Raney nickel in ethanol and sodium carbonate for 16 hours. The mixture is filtered, and the filtrate is acidified and extracted with ether to yield 15-phenyl-3-(R,S)-methylpentadecanoic acid.
-
Iodination: The phenyl precursor is converted to the p-amino derivative, which is then subjected to a Sandmeyer-type reaction to introduce the iodine atom, yielding 15-(p-iodophenyl)-3-methylpentadecanoic acid.
Protocol 2: Radiolabeling of BMIPP with Iodine-123
This protocol describes a common method for radioiodination via nucleophilic exchange.
Materials:
-
15-(p-Iodophenyl)-3-methylpentadecanoic acid (BMIPP precursor)
-
[¹²³I]Sodium iodide
-
Copper(I) salt (e.g., CuCl or CuI)
-
Aprotic polar solvent (e.g., dimethylformamide or acetonitrile)
-
Sep-Pak C18 cartridge
-
Ethanol
-
Sterile water for injection
-
Human serum albumin (HSA) solution (5%)
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation: In a shielded hot cell, dissolve the BMIPP precursor in the chosen aprotic polar solvent.
-
Radioiodination Reaction: Add the [¹²³I]Sodium iodide solution and the copper(I) salt to the precursor solution. Heat the reaction mixture at an elevated temperature (e.g., 150-180°C) for a specified time (e.g., 30-60 minutes).
-
Purification: After cooling, the reaction mixture is diluted with water and passed through a pre-conditioned Sep-Pak C18 cartridge. The cartridge is washed with water to remove unreacted iodide and other hydrophilic impurities.
-
Elution: The [¹²³I]BMIPP is eluted from the cartridge with a small volume of ethanol.
-
Formulation: The ethanolic solution of [¹²³I]BMIPP is formulated in 5% human serum albumin solution and sterile water for injection to achieve the desired concentration and radiochemical purity.
-
Sterilization: The final product is sterilized by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: The radiochemical purity and identity of the final product are confirmed by radio-HPLC or radio-TLC.
Protocol 3: Myocardial SPECT Imaging with ¹²³I-BMIPP
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the injection of ¹²³I-BMIPP to enhance myocardial fatty acid uptake.
-
Certain medications that may interfere with fatty acid metabolism should be withheld as per institutional guidelines.
Radiopharmaceutical Administration:
-
A dose of 111-222 MBq (3-6 mCi) of ¹²³I-BMIPP is administered intravenously at rest.
Image Acquisition:
-
Early Imaging: SPECT imaging is typically initiated 15-30 minutes after the injection.[4]
-
Delayed Imaging (Optional): Delayed imaging can be performed 3-4 hours post-injection to assess for tracer washout.
-
SPECT Parameters:
-
Collimator: Low-energy, high-resolution (LEHR) or medium-energy general-purpose (MEGP) collimator.
-
Energy Window: 159 keV photopeak with a 15-20% window.
-
Acquisition Mode: Step-and-shoot or continuous rotation over 180° (from 45° right anterior oblique to 45° left posterior oblique) or 360°.
-
Projections: 32-64 projections.
-
Acquisition Time: 20-40 seconds per projection.
-
Matrix: 64x64 or 128x128.
-
Image Processing and Analysis:
-
Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms (e.g., OSEM).
-
Attenuation and Scatter Correction: Appropriate correction methods should be applied to improve image quality and quantitative accuracy.
-
Reorientation: The reconstructed images are reoriented into short-axis, vertical long-axis, and horizontal long-axis slices.
-
Quantitative Analysis: Myocardial uptake is typically assessed semi-quantitatively by dividing the myocardium into segments (e.g., 17-segment model) and scoring the tracer uptake in each segment relative to the region of maximum uptake.[5] The extent and severity of the perfusion defect are calculated.
Data Presentation
Table 1: Biodistribution of ¹²³I-BMIPP in Rats (% Injected Dose per Gram)
| Organ | 5 min | 30 min | 60 min | 180 min |
| Blood | 2.55 | 1.12 | 0.78 | 0.45 |
| Heart | 3.89 | 4.52 | 4.37 | 2.31 |
| Liver | 15.21 | 10.54 | 8.12 | 4.67 |
| Lungs | 2.11 | 0.98 | 0.71 | 0.42 |
| Kidneys | 3.45 | 2.87 | 2.11 | 1.54 |
Note: Data are representative values compiled from preclinical studies and may vary based on the specific animal model and experimental conditions.[6]
Table 2: Biodistribution of ¹²³I-BMIPP in Normal Human Subjects
| Organ | Early Image (Count Ratio to Mediastinum) | Delayed Image (Count Ratio to Mediastinum) |
| Heart | 2.63 | 2.23 |
| Lung | 1.28 | 1.20 |
| Liver | 3.80 | 2.26 |
Source: Adapted from studies on normal human volunteers.[7]
Table 3: Comparative Uptake of ¹²³I-BMIPP in Ischemic vs. Normal Myocardium
| Myocardial Segment Status | Relative ¹²³I-BMIPP Uptake (%) |
| Normal | 100 (by definition) |
| Reversible Defect (Ischemia) | Significantly reduced |
| Fixed Defect (Infarction) | Severely reduced |
Note: In regions of ischemia, ¹²³I-BMIPP uptake is often more significantly reduced compared to perfusion tracers like Thallium-201, a phenomenon known as a perfusion-metabolism mismatch.[5]
Conclusion
Radiolabeled derivatives of this compound, particularly ¹²³I-BMIPP, are valuable tools for the non-invasive assessment of myocardial fatty acid metabolism. SPECT imaging with ¹²³I-BMIPP provides important diagnostic and prognostic information in patients with known or suspected coronary artery disease. The protocols and data presented here offer a comprehensive guide for researchers and clinicians interested in utilizing this imaging modality.
References
- 1. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. [123I]-β-Methyl iodophenyl-pentadecanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Quantitative analysis of 123I-BMIPP imaging in relation to exercise-redistribution 201Tl in patients with old myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Quantitative analysis of myocardial tracer distribution in patients with ischemic heart disease: comparison of 201T1 and 123I-15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of configuration on the myocardial uptake of radioiodinated 3(R)-BMIPP and 3(S)-BMIPP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Systemic and regional myocardial distribution of 123I-BMIPP in normal subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 3-(4-Iodophenyl)propanoic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the synthesis of 3-(4-Iodophenyl)propanoic acid, primarily focusing on the Heck-Mizoroki reaction as a key synthetic step.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, particularly focusing on the palladium-catalyzed coupling of a 4-iodoaryl compound with an acrylic acid derivative.
Q1: My Heck reaction is showing low or no conversion. What are the primary causes?
A: Low conversion in a Heck reaction is a common issue that can often be traced back to several critical factors:
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction. The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective as they promote the crucial oxidative addition step and stabilize the catalyst.
-
Base and Solvent Selection: The base is critical for regenerating the catalyst in the catalytic cycle. An inappropriate choice of base or solvent can halt the reaction. The combination is highly interdependent.
-
Reaction Temperature: While aryl iodides are quite reactive, the reaction may still require sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.
Q2: I'm observing the formation of palladium black in my reaction. How can I prevent this?
A: The formation of palladium black indicates the agglomeration and precipitation of the active Pd(0) catalyst. To prevent this:
-
Optimize Ligand-to-Palladium Ratio: A low ratio may not be sufficient to stabilize the Pd(0) intermediate. Increasing the ligand concentration can help.
-
Use More Robust Ligands: Switch to bulkier, more electron-donating phosphine ligands or consider using N-heterocyclic carbene (NHC) ligands, which can form more stable catalyst complexes.
-
Control Temperature: Avoid excessive heat, as it can accelerate catalyst decomposition. Screen for the optimal temperature that balances reaction rate and catalyst stability.
-
Ensure Reagent Purity: Impurities in solvents or starting materials can sometimes contribute to catalyst deactivation.
Q3: My reaction is producing multiple side products. How can I improve selectivity?
A: Side product formation can arise from several competing reaction pathways.
-
Homocoupling: The coupling of two aryl halide molecules can occur. This is often minimized by ensuring efficient coupling with the alkene partner.
-
Reductive Heck Reaction: Instead of β-hydride elimination to form the substituted alkene, the intermediate can be intercepted by a hydride source, leading to a saturated product.[1] The choice of solvent and base can greatly influence the extent of this side reaction.[1]
-
Isomerization: The double bond in the product can sometimes isomerize. Adding certain bases or silver salts has been shown to reduce this issue.
Q4: How do I choose the right base and solvent for my Heck reaction?
A: The choice is highly substrate-dependent, but some general principles apply:
-
Bases: Tertiary amines like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are commonly used.[2] The base should be strong enough to neutralize the HX generated but not so strong as to cause unwanted side reactions.
-
Solvents: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typical choices as they effectively dissolve the reaction components and stabilize the catalytic species. For greener approaches, reactions in water with a phase-transfer catalyst have also been proven effective.[1][3][4]
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following table, adapted from studies on the Mizoroki-Heck reaction of aryl halides with acrylates, illustrates the significant impact of the base and reaction time on product yield.
Table 1: Effect of Base and Reaction Time on Mizoroki-Heck Reaction Yield [5]
| Entry | Aryl Halide | Base (2 equiv.) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | Et₃N | 6 | 50 | 70 |
| 2 | Iodobenzene | K₃PO₄ | 6 | 50 | 85 |
| 3 | Iodobenzene | Cs₂CO₃ | 6 | 50 | 82 |
| 4 | Iodobenzene | NaOAc | 6 | 50 | 75 |
| 5 | Iodobenzene | K₂CO₃ | 6 | 50 | 90 |
| 6 | Iodobenzene | K₂CO₃ | 4 | 50 | 92 |
| 7 | Bromobenzene | K₂CO₃ | 4 | 50 | 65 |
Reaction conditions: Aryl halide (1 mmol), methyl acrylate (1.2 mmol), Pd catalyst (0.1 mol%), Base (2 mmol), Water (3 mL). Data is illustrative and adapted from related literature.[5]
Detailed Experimental Protocols
The following protocols describe two potential routes for the synthesis. The Heck reaction is generally preferred for its efficiency and atom economy.
Protocol 1: Heck Reaction of 4-Iodobenzene Derivative with Acrylic Acid
This protocol is adapted from a standard microscale Heck reaction procedure and is a common route to the direct precursor of the target molecule.[6]
Reactants and Reagents:
-
4-Iodoaniline or 4-Iodophenol (1.0 mmol)
-
Acrylic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Acetonitrile (anhydrous, 4 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the 4-iodoaryl starting material (1.0 mmol) and palladium(II) acetate (0.0045 g, 0.02 mmol).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen).
-
Using syringes, add anhydrous acetonitrile (4 mL), acrylic acid (82 µL, 1.2 mmol), and triethylamine (279 µL, 2.0 mmol).
-
Place the vial in a preheated oil bath or heating block set to 80-90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Transfer the reaction mixture to a beaker containing 3 M HCl (20 mL). A precipitate should form.
-
Isolate the crude product by suction filtration, washing the solid with water (2 x 10 mL).
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure acrylic acid derivative.
-
The resulting 3-(4-aminophenyl)acrylic acid or 3-(4-hydroxyphenyl)acrylic acid can then be converted to the target this compound via a Sandmeyer reaction (for the amine) followed by reduction, or other functional group manipulations. A more direct route involves hydrogenation of the double bond first, followed by the Sandmeyer reaction.
Protocol 2: Direct Iodination of 3-Phenylpropanoic Acid
This method provides a more direct but potentially less selective route, which may yield isomeric impurities.
Reactants and Reagents:
-
3-Phenylpropanoic Acid (20.0 mmol)
-
Iodine (I₂, 11.0 mmol total)
-
Potassium Iodate (KIO₃, 4.6 mmol)
-
Glacial Acetic Acid (50 mL total)
-
Concentrated Sulfuric Acid (1.25 mL)
-
Purified Water (12.5 mL)
Procedure:
-
In a 250 mL three-neck flask, combine purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir to mix.
-
Add 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and KIO₃ (0.98 g, 4.6 mmol).
-
Heat the mixture to reflux.
-
Slowly add a solution of iodine (1.40 g, 5.5 mmol) in glacial acetic acid (25 mL).
-
Continue refluxing for approximately 3 hours, or until the reaction mixture's color stabilizes (e.g., from purple to orange).
-
Cool the reaction to room temperature and quench by adding 1 M NaHSO₃ solution.
-
Add water to the flask and extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over MgSO₄, and concentrate under vacuum.
-
Recrystallize the crude product from petroleum ether to obtain pure this compound.
Visual Guides
The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process for the Heck reaction.
Caption: High-level workflow for the synthesis of the target molecule's precursor via the Heck reaction.
References
Technical Support Center: Synthesis of 3-(4-Iodophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Iodophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Common synthetic strategies include:
-
Direct Iodination of 3-Phenylpropanoic Acid: This method involves the direct electrophilic iodination of the aromatic ring of 3-phenylpropanoic acid.
-
Sandmeyer Reaction of 3-(4-Aminophenyl)propanoic Acid: This involves the diazotization of the amino group followed by treatment with an iodide salt.
-
Heck Reaction: A palladium-catalyzed cross-coupling of 4-iodoaniline or a related iodinated precursor with acrylic acid or its ester, followed by reduction of the double bond.
-
Perkin Reaction: Condensation of 4-iodobenzaldehyde with an appropriate anhydride, followed by reduction of the resulting cinnamic acid derivative.
Q2: What are the typical physical properties of this compound?
A2: The key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1643-29-4[1][2] |
| Molecular Weight | 276.07 g/mol [2] |
| Melting Point | 140-142°C[1] |
| Boiling Point | 335.4±17.0°C at 760 mmHg[1] |
| Density | 1.8±0.1 g/cm³[1] |
Troubleshooting Guides
Issue 1: Presence of Multiple Isomers in the Final Product after Direct Iodination
Symptoms:
-
NMR or HPLC analysis shows more than one major product.
-
The melting point of the product is broad and lower than the reported value.
Possible Cause: During the electrophilic iodination of 3-phenylpropanoic acid, the propanoic acid side chain is an ortho-, para-directing group. While the para-position is sterically favored, some substitution at the ortho-position can occur, leading to the formation of 3-(2-Iodophenyl)propanoic acid as a regioisomeric impurity.[1]
Troubleshooting Steps:
-
Reaction Temperature Control: Ensure the reaction temperature is carefully controlled. Lower temperatures can sometimes improve the selectivity for the para-isomer.
-
Choice of Iodinating Agent: The selectivity can be influenced by the iodinating reagent system. A common system is Iodine and an oxidizing agent like KIO3 in acetic acid and sulfuric acid.[1]
-
Purification:
-
Recrystallization: The crude product can be recrystallized to isolate the desired para-isomer. Petroleum ether is a reported solvent for recrystallization.[1]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the isomers.
-
Issue 2: Incomplete Reaction or Low Yield in a Heck Reaction Approach
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., 4-iodoaniline and acrylic acid derivative).
-
The isolated yield of the desired product is significantly lower than expected.
Possible Cause: The Heck reaction is a palladium-catalyzed process, and its efficiency can be affected by several factors.[3][4]
-
Catalyst Activity: The palladium catalyst may be deactivated.
-
Base: The choice and amount of base are crucial for regenerating the active catalyst.[5]
-
Solvent: The solvent can influence the solubility of reactants and the reaction rate.
-
Oxygen: The presence of oxygen can affect the stability of the catalyst.
Troubleshooting Steps:
-
Catalyst and Ligand:
-
Use a fresh, high-quality palladium catalyst (e.g., Pd(OAc)2).
-
Consider the use of a phosphine ligand to stabilize the catalyst and improve its activity.
-
-
Base Selection: Ensure an appropriate base (e.g., triethylamine, potassium carbonate) is used in sufficient quantity (typically in excess).
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Issue 3: Presence of Starting Materials in the Final Product
Symptoms:
-
Analytical data (NMR, GC-MS) indicates the presence of unreacted starting materials such as 3-phenylpropanoic acid (in direct iodination) or 4-iodobenzaldehyde (in a Perkin reaction route).
Possible Cause:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Sub-stoichiometric Reagents: One of the key reagents may have been added in an insufficient amount.
-
Inefficient Mixing: Poor stirring can lead to localized areas of low reactant concentration.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup.
-
Reagent Stoichiometry: Carefully check the molar ratios of your reactants. For example, in direct iodination, ensure the iodinating agent is in the correct proportion.
-
Effective Stirring: Use a suitable stir bar and stirring speed to ensure the reaction mixture is homogeneous.
-
Purification: If unreacted starting materials are present in the crude product, they can often be removed by recrystallization or column chromatography.
Experimental Protocols
Direct Iodination of 3-Phenylpropanoic Acid
This protocol is adapted from a known procedure.[1]
-
Reaction Setup: In a 250 ml three-neck flask, add and stir purified water (12.5 ml), concentrated sulfuric acid (1.25 ml), and glacial acetic acid (25 ml).
-
Addition of Reactants: Sequentially add 3-phenylpropionic acid (3.00g, 20.0mmol), iodine (1.40g, 5.5mmol), and KIO3 (0.98g, 4.6mmol).
-
Reaction Execution: Heat the mixture to reflux. Slowly add a solution of iodine (1.40g, 5.5mmol) in acetic acid (25mL). Monitor the color change of the reaction mixture. The reaction is typically complete after about 3 hours when no further color change is observed.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction with 1 mol/L NaHSO3 solution.
-
Add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry with MgSO4.
-
Concentrate the solution under vacuum to obtain the crude product.
-
-
Purification: Recrystallize the crude product from petroleum ether to obtain pure this compound.
Visualizations
Synthetic Workflow and Impurity Formation
Caption: Workflow of direct iodination and points of impurity introduction.
This diagram illustrates the synthetic pathway for this compound via direct iodination, highlighting the stages where common impurities such as the ortho-iodinated byproduct and unreacted starting material can arise. The purification step is shown as the means to remove these impurities.
References
Technical Support Center: 3-(4-Iodophenyl)propanoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(4-Iodophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the expected physical properties of pure this compound?
A2: Understanding the physical properties of the target compound is crucial for purification and identification.
| Property | Value | Reference |
| CAS Number | 1643-29-4 | [1] |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
Q3: What are the common impurities I might encounter?
A3: Impurities in this compound often depend on the synthetic route employed.
-
From Iodination of 3-Phenylpropanoic Acid:
-
Ortho- and meta-iodinated isomers: 3-(2-Iodophenyl)propanoic acid and 3-(3-Iodophenyl)propanoic acid are common regioisomeric impurities.[1]
-
Unreacted starting material: Residual 3-phenylpropanoic acid.
-
Di-iodinated products: Though less common, over-iodination can lead to di-iodophenylpropanoic acids.
-
-
From Sandmeyer Reaction of 3-(4-Aminophenyl)propanoic Acid:
-
Phenolic byproducts: Formation of 3-(4-hydroxyphenyl)propanoic acid if the diazonium salt reacts with water.
-
Azo compounds: From coupling of the diazonium salt with other aromatic species.
-
Biaryl byproducts: These can arise from radical side reactions.[2]
-
-
From Suzuki Coupling of 3-(4-Bromophenyl)propanoic Acid:
-
Homocoupling products: Dimerization of the starting boronic acid or the aryl halide.
-
Dehalogenated product: 3-Phenylpropanoic acid.
-
Phenol byproducts: Formation of phenols from the boronic acid.
-
Q4: How can I assess the purity of my this compound?
A4: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to detect and quantify specific impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration. For the pure compound, the expected ¹H NMR shifts in CDCl₃ are δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H, J=7.5Hz), and 2.68-2.63 (t, 2H, J=7.5Hz). The ¹³C NMR shifts in CDCl₃ are δ 178.5, 139.7, 137.6, 130.4, 91.6, 35.2, and 30.0.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (140-142 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[1]
Troubleshooting Guides
Recrystallization
Problem: My compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is too non-polar for your compound.
-
Solution:
-
Try a more polar solvent. For carboxylic acids, good single solvents to try are ethanol, methanol, or ethyl acetate.
-
Use a solvent mixture. Dissolve your compound in a minimal amount of a "good" (high solubility) hot solvent (e.g., methanol or ethanol) and then slowly add a "bad" (low solubility) anti-solvent (e.g., water or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Problem: The compound precipitates out of solution too quickly, resulting in a powder instead of crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
-
Solution:
-
Ensure you have used enough solvent to fully dissolve the compound at the boiling point of the solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
-
Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.
-
Problem: Oiling out - my compound separates as a liquid layer instead of forming crystals.
-
Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solubility of impurities is too high, preventing crystallization.
-
Solution:
-
Choose a solvent with a lower boiling point.
-
Use a larger volume of solvent.
-
Try a different solvent system. A mixture of solvents can sometimes prevent oiling out.
-
Allow the solution to cool more slowly to give the molecules time to arrange in a crystal lattice.
-
Recommended Recrystallization Solvents for this compound:
| Solvent/Solvent System | Polarity | Rationale |
| Petroleum Ether | Low | Reported to yield pure white crystals from crude product.[1] |
| Ethanol/Water | High/High | Carboxylic acids often have good solubility in hot alcohols and low solubility in cold aqueous solutions. |
| Methanol/Water | High/High | Similar to ethanol/water, offers a different solubility profile. |
| Ethyl Acetate/Hexane | Medium/Low | A good general-purpose system for moderately polar compounds. |
| Toluene | Low-Medium | Can be effective for aromatic compounds, but be aware of its higher boiling point. |
Column Chromatography
Problem: My compound is not moving from the top of the column (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol can also be effective.
Problem: All components are eluting together at the solvent front (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Problem: The bands on the column are tailing or streaking.
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Possible Cause: The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature. Carboxylic acids can streak on silica gel.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper bands.
Recommended Column Chromatography Conditions:
| Stationary Phase | Mobile Phase System (Eluent) |
| Silica Gel (60-200 mesh) | Hexane/Ethyl Acetate gradient (e.g., start with 9:1 and gradually increase the proportion of ethyl acetate) |
| Silica Gel (60-200 mesh) | Dichloromethane/Methanol gradient (e.g., start with 99:1 and gradually increase the proportion of methanol) |
| Silica Gel (60-200 mesh) | Hexane/Ethyl Acetate with 0.5% Acetic Acid |
Acid-Base Extraction
Problem: I am not getting a good separation between the organic and aqueous layers.
-
Possible Cause: An emulsion has formed. This can happen if the layers are shaken too vigorously.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to the mixture, which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
Problem: Low recovery of the product after acidification of the aqueous layer.
-
Possible Cause:
-
Incomplete precipitation of the product.
-
The product has some solubility in the cold aqueous solution.
-
-
Solution:
-
Ensure the aqueous layer is sufficiently acidified (pH 1-2) by checking with pH paper.
-
Thoroughly cool the acidified solution in an ice bath to minimize solubility.
-
If the product does not precipitate well, perform a back-extraction of the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (containing neutral and/or basic impurities) in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous extracts. The organic layer now contains any neutral or basic impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify with dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH 1-2), causing the purified this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical flow diagram for purification via acid-base extraction.
References
troubleshooting failed reactions involving 3-(4-Iodophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-(4-Iodophenyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prevalent applications include:
-
Palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Heck Reaction: To introduce vinyl groups.
-
Sonogashira Coupling: To synthesize aryl alkynes.
-
-
Reactions of the carboxylic acid group:
-
Esterification: To produce various ester derivatives.
-
Amidation: To form amides, which are common motifs in pharmaceuticals.
-
Q2: What are the key storage and stability considerations for this compound?
A2: this compound is a stable solid under recommended storage conditions.[1] For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated area in a tightly sealed container. While generally stable, prolonged exposure to high temperatures, strong bases, or certain transition metal catalysts may lead to decomposition or side reactions such as decarboxylation, although specific data on this is limited.
Q3: How does the carboxylic acid functional group affect palladium-catalyzed cross-coupling reactions?
A3: The carboxylic acid group can influence cross-coupling reactions in several ways:
-
Solubility: The polarity of the carboxylic acid can affect the solubility of the starting material in common organic solvents. A co-solvent system or the use of a base to form the carboxylate salt may be necessary to achieve a homogeneous reaction mixture.
-
Coordination to the Catalyst: The carboxylate group can potentially coordinate to the palladium center, which may influence the catalytic activity.
-
Basicity: The acidic proton of the carboxylic acid will react with the base used in the coupling reaction. It is important to use a sufficient excess of the base to neutralize the carboxylic acid and to facilitate the desired catalytic cycle.
Q4: What are the typical impurities that might be present in this compound, and how can they affect my reaction?
A4: Potential impurities could include starting materials from its synthesis, such as 3-phenylpropanoic acid, or isomers like 3-(2-iodophenyl)propanoic acid.[2] These impurities can lead to the formation of undesired side products in subsequent reactions. It is recommended to use high-purity this compound for best results.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
This is a common issue in Suzuki, Heck, and Sonogashira couplings. The underlying causes are often related to the catalyst, reagents, or reaction conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure proper in-situ reduction. Use fresh, high-quality catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Store catalysts and ligands under an inert atmosphere. |
| Poor Reagent Quality | Use anhydrous and degassed solvents. Ensure the base is of high purity, dry, and finely powdered. Boronic acids in Suzuki couplings can degrade or undergo protodeboronation; use fresh or purified boronic acids. |
| Inappropriate Ligand | For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition. |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[3] For Heck and Sonogashira reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. The base must be strong enough for the specific reaction but not so strong as to cause side reactions. |
| Incorrect Temperature | Aryl iodides are generally reactive and may not require very high temperatures.[4] However, if steric hindrance is a factor, a moderate increase in temperature may be necessary. Monitor the reaction for catalyst decomposition (formation of palladium black) at elevated temperatures. |
| Presence of Oxygen | The Pd(0) catalyst is sensitive to oxygen.[5] Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. |
Quantitative Data for Suzuki Coupling of Aryl Iodides
The following table summarizes the effect of different bases on the yield of a Suzuki coupling reaction between a generic aryl iodide and phenylboronic acid.
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 89 |
| K₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 95 |
| K₃PO₄ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 78 |
| NaOH | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 17 |
| NaOAc | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 65 |
| No Base | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 24 | 0 |
| Na₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 80 | 0.5 | 98 |
| K₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 80 | 0.67 | 95 |
| Cs₂CO₃ | DMF/H₂O | Pd/NiFe₂O₄ | 80 | 1 | 92 |
Data adapted from a study on a similar aryl iodide.[3]
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies
| Side Product | Reaction Type | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Suzuki | Presence of oxygen oxidizing Pd(0) to Pd(II). High temperature. Excess boronic acid. | Rigorously exclude oxygen from the reaction. Optimize reaction temperature. Use a stoichiometric amount or a slight excess (1.1-1.2 eq.) of the boronic acid.[5] |
| Protodeboronation | Suzuki | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Choose a non-hydroxidic base if possible. |
| Homocoupling of Alkyne (Glaser Coupling) | Sonogashira | Copper-catalyzed side reaction, often promoted by oxygen. | Degas the reaction mixture thoroughly. Consider using a copper-free Sonogashira protocol. |
| Reductive Dehalogenation | Suzuki, Heck, Sonogashira | Presence of a hydride source (e.g., from solvent or base). | Choose a solvent and base that are less prone to hydride donation. Optimize reaction conditions to favor the desired cross-coupling pathway. |
| Decarboxylation | All | High reaction temperatures, especially with certain catalysts and bases. | Use the mildest possible reaction conditions. Screen different catalysts and bases that are known to be effective at lower temperatures. |
Reactions of the Carboxylic Acid Group
Low yields in esterification or amidation reactions are often due to equilibrium limitations or poor activation of the carboxylic acid.
Troubleshooting Esterification and Amidation
| Reaction | Potential Cause | Recommended Solutions |
| Esterification (Fischer) | Reversible reaction; presence of water shifts equilibrium to the left. Insufficient catalyst. | Use a large excess of the alcohol to drive the equilibrium forward.[6] Remove water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves). Ensure an adequate amount of acid catalyst (e.g., H₂SO₄) is used.[7][8] |
| Amidation | Poor activation of the carboxylic acid. Side reactions with the coupling agent. Sterically hindered amine or carboxylic acid. | Use a more efficient coupling agent (e.g., HATU, HBTU, or T3P). Optimize the reaction temperature; some sterically hindered couplings may require gentle heating. Ensure the use of a non-nucleophilic base (e.g., DIPEA) to prevent side reactions. |
Quantitative Data for Esterification of Propanoic Acid with 1-Propanol
The following table illustrates the effect of catalyst loading and temperature on the conversion of propanoic acid to propyl propanoate.
| Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Time (min) | Conversion (%) |
| 1:10:0.06 | 45 | 210 | ~70 |
| 1:10:0.11 | 45 | 210 | ~80 |
| 1:10:0.15 | 45 | 210 | ~85 |
| 1:10:0.20 | 45 | 210 | ~90 |
| 1:10:0.20 | 35 | 210 | 83.7 |
| 1:10:0.20 | 65 | 210 | 96.9 |
Data adapted from a study on propanoic acid.[7][8]
Performance Comparison of Coupling Reagents for Amidation
The table below provides a qualitative comparison of common coupling reagents for the amidation of a substituted benzoic acid.
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Typical Yield | Purity | Notes |
| EDC | HOBt | DIPEA | DMF | 12 h | High | >95% | Cost-effective; water-soluble urea byproduct simplifies workup. |
| HATU | None | DIPEA | DMF | 2 h | Very High | >98% | Highly efficient, especially for difficult couplings; more expensive. |
| T3P® | None | Pyridine | EtOAc | 4 h | High | >97% | Versatile and safe; byproducts are water-soluble. |
Data synthesized from typical results for these classes of reagents.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.03 eq.)
-
K₂CO₃ (3.0 eq.)
-
1,4-Dioxane/H₂O (4:1 v/v), degassed
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification
This protocol provides a general method for the esterification of this compound with methanol.
Materials:
-
This compound (1.0 eq.)
-
Methanol (large excess, e.g., 10-20 eq.)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq.)
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Carefully add the concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
If necessary, purify the product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Caption: A hypothetical signaling pathway involving a drug derived from the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts [beilstein-journals.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. US5302748A - Esterification process - Google Patents [patents.google.com]
- 8. csustan.edu [csustan.edu]
Technical Support Center: Synthesis of 3-(4-Iodophenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Iodophenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Direct electrophilic iodination of 3-phenylpropanoic acid: This method involves the direct introduction of an iodine atom onto the aromatic ring of the starting material.
-
Diazotization-iodination of 3-(4-aminophenyl)propanoic acid: This two-step sequence involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by iodide.
Q2: I am getting a low yield after purification in the direct iodination of 3-phenylpropanoic acid. Why is this happening?
A2: A significant drop in yield after purification is a common issue in this synthesis. The primary reason is the formation of a mixture of ortho- and para-isomers during the iodination reaction.[1] The desired product is the para-isomer, and separating it from the ortho-isomer can be challenging and lead to substantial product loss.
Q3: How can I improve the para-selectivity of the direct iodination reaction?
A3: Improving para-selectivity is key to increasing the yield of the desired product. Strategies include:
-
Utilizing steric hindrance: While the propanoic acid side chain is not strongly directing, the choice of iodinating agent and reaction conditions can influence the regioselectivity.
-
Employing shape-selective catalysts: Zeolites can be used as heterogeneous catalysts to enhance the formation of the para-isomer due to the spatial constraints within their pores.
-
Optimizing the iodinating reagent: Different iodinating systems, such as N-iodosuccinimide (NIS) with a catalytic amount of a Brønsted or Lewis acid, can offer improved regioselectivity compared to harsher methods.[2]
Q4: Is the diazotization-iodination route a better alternative for obtaining a higher yield?
A4: The diazotization-iodination of 3-(4-aminophenyl)propanoic acid is often a more reliable method for obtaining a high yield of the pure para-isomer.[3][4][5] This is because the starting material already has the amino group at the 4-position, ensuring the iodine is introduced at the correct location. This method is often described as a "green" and high-yielding alternative to direct iodination.
Troubleshooting Guides
Guide 1: Low Yield in Direct Iodination of 3-Phenylpropanoic Acid
This guide addresses common issues encountered during the direct iodination of 3-phenylpropanoic acid.
Problem: Low isolated yield of this compound after purification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Formation of Ortho-Isomer | The primary cause of low yield is the co-formation of the ortho-iodinated isomer, which is difficult to separate from the desired para-isomer.[1] |
| Solution 1: Modified Iodination Conditions. Experiment with milder iodinating agents that can favor the formation of the less sterically hindered para-product. For example, using N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid can improve regioselectivity. | |
| Solution 2: Use of Shape-Selective Catalysts. Employing a zeolite catalyst can enhance the yield of the para-isomer by sterically hindering the formation of the ortho-isomer within its porous structure. | |
| Solution 3: Post-Synthesis Isomer Removal. If a mixture of isomers is unavoidable, the ortho-isomer can be removed by sulfonation, although this adds an extra step and may reduce the overall yield. | |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting material. |
| Solution: Monitor Reaction Progress. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Adjust the reaction time and temperature accordingly. | |
| Product Loss During Workup and Purification | Significant amounts of the product can be lost during extraction and recrystallization steps. |
| Solution: Optimize Purification. Carefully select the recrystallization solvent to maximize the recovery of the para-isomer while leaving the ortho-isomer in the mother liquor. Multiple, smaller extractions are generally more efficient than a single large one. |
Experimental Protocols
Method 1: Direct Iodination of 3-Phenylpropanoic Acid
This protocol is based on a reported method and is known to produce a mixture of isomers, with the purified yield of the para-isomer being modest.
Materials:
-
3-Phenylpropanoic acid
-
Iodine (I₂)
-
Potassium iodate (KIO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Purified water
-
1 M Sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Saturated brine
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
In a 250 mL three-neck flask, combine 12.5 mL of purified water, 1.25 mL of concentrated sulfuric acid, and 25 mL of glacial acetic acid. Stir to mix thoroughly.
-
Add 3.00 g (20.0 mmol) of 3-phenylpropanoic acid, 1.40 g (5.5 mmol) of iodine, and 0.98 g (4.6 mmol) of potassium iodate to the flask.
-
Heat the mixture to reflux.
-
Slowly add a solution of 1.40 g (5.5 mmol) of iodine in 25 mL of glacial acetic acid.
-
Continue refluxing for approximately 3 hours, or until the color of the reaction mixture changes from purple to a stable orange.
-
Cool the reaction to room temperature and quench with 1 M NaHSO₃ solution.
-
Add water to the reaction mixture and extract with ethyl acetate. Monitor the aqueous layer by TLC to ensure complete product extraction.
-
Combine the organic phases, wash with saturated brine, dry over MgSO₄, and concentrate under vacuum.
-
The crude product (reported crude yield ~75%) will contain the desired para-isomer along with the ortho-isomer and other impurities.
-
Purify the crude product by recrystallization from petroleum ether to obtain pure this compound as white crystals (reported purified yield ~33%).[1]
Method 2: Diazotization-Iodination of 3-(4-aminophenyl)propanoic acid (Proposed High-Yield Alternative)
This proposed protocol is adapted from a general "green" procedure for the diazotization-iodination of aromatic amines.[3]
Materials:
-
3-(4-aminophenyl)propanoic acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Purified water
-
Sodium sulfite (Na₂SO₃) (for decolorizing)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a suitable reaction vessel, dissolve p-TsOH·H₂O (6 mmol) and NaNO₂ (4 mmol) in 5 mL of water. Stir for 1-2 minutes.
-
Slowly add 3-(4-aminophenyl)propanoic acid (2 mmol) to the solution and stir at room temperature for 20-30 minutes, or until the starting amine is no longer detectable by TLC.
-
Add KI (5 mmol) to the aqueous solution of the formed diazonium salt.
-
Continue stirring at room temperature. Nitrogen gas evolution should be observed. Monitor the reaction by TLC until completion.
-
If the solution is colored by excess iodine, decolorize it by adding a small amount of Na₂SO₃.
-
If the product precipitates as a solid, it can be filtered, washed with water, and dried.
-
Alternatively, extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the product.
-
This method is expected to produce the para-isomer with high regioselectivity and yield.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthesis Method | Starting Material | Reported Crude Yield | Reported Purified Yield | Key Issues |
| Direct Iodination | 3-Phenylpropanoic acid | ~75%[1] | ~33%[1] | Formation of ortho-isomer, purification losses. |
| Diazotization-Iodination | Aromatic Amines (general) | Not reported | High (typically >80%)[3] | Requires synthesis of the amino-precursor. |
Visualizations
Experimental Workflow for Direct Iodination
Caption: Workflow for the direct iodination of 3-phenylpropanoic acid.
Logical Relationship for Troubleshooting Low Yield in Direct Iodination
Caption: Troubleshooting logic for low yield in direct iodination.
Signaling Pathway for Diazotization-Iodination
Caption: Reaction pathway for the diazotization-iodination synthesis.
References
Technical Support Center: Radioiodination of Phenylpropanoic Acid Derivatives
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the radioiodination of phenylpropanoic acid derivatives. It provides practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the radioiodination process in a direct question-and-answer format.
Q1: Why is my radiochemical yield (RCY) consistently low?
A1: Low radiochemical yield is a frequent challenge stemming from several potential factors. Systematically investigating the following can help identify the root cause:
-
Oxidizing Agent Issues: The choice and condition of the oxidizing agent are critical for converting radioiodide (I⁻) into the reactive electrophilic species (I⁺).[1]
-
Chloramine-T: While effective, high concentrations or prolonged reaction times can lead to overoxidation and degradation of the substrate, reducing the yield.[2]
-
Iodogen: As a mild, solid-phase oxidant, its effectiveness relies on the surface area and concentration. High concentrations can cause precipitation from the reaction mixture, lowering the RCY.[2] Iodogen is often preferred as it minimizes oxidative damage to sensitive molecules.[2]
-
Peracetic Acid: Can be highly effective for sensitive substrates where other oxidants fail, sometimes achieving near-quantitative yields.[2]
-
-
Precursor Quality: The stability and purity of the precursor molecule are paramount.
-
Organotin Precursors (e.g., Tributylstannyl): These are highly reactive and provide good yields but are susceptible to degradation (destannylation) during storage. Impure or degraded precursors will not react efficiently.
-
Boronic Acid/Ester Precursors: These are often more stable than organotin compounds and can be a reliable alternative.
-
-
Reaction pH: The pH of the reaction medium significantly influences the reaction. For electrophilic substitution on activated rings (like those containing a phenol group), a slightly basic pH (7-9) is often optimal to facilitate the formation of the more reactive phenolate anion.[1][3] However, the optimal pH can vary depending on the specific substrate and method.[2]
-
Reaction Conditions: Temperature and reaction time must be optimized. For Chloramine-T, temperatures above room temperature can improve yields, but long reaction times risk damaging the product.[2]
Q2: I'm observing significant impurities and poor radiochemical purity (RCP). What's going wrong?
A2: Poor radiochemical purity indicates the presence of undesirable radioactive species in your final product. Common causes include:
-
Side Reactions: The reaction conditions may be promoting the formation of by-products.
-
Unreacted Radioiodide: The most common impurity is free radioiodide (e.g., Na[*I]). This can result from an incomplete reaction or inefficient purification.
-
Product Degradation: The target molecule itself may be unstable under the labeling conditions (e.g., harsh pH, strong oxidants). This leads to fragmentation and the appearance of multiple radioactive peaks during analysis.
-
Ineffective Purification: The chosen purification method may not be adequate to separate the desired product from precursors and by-products. High-Performance Liquid Chromatography (HPLC) is often required to achieve high purity, especially to separate the labeled product from the unlabeled precursor.[2][4]
Q3: My radioiodinated compound shows poor in vivo stability and rapid deiodination. How can this be addressed?
A3: In vivo deiodination is a major hurdle that can compromise imaging quality and therapeutic efficacy by causing non-target accumulation of radioactivity (e.g., in the thyroid and stomach).[5][6]
-
Molecular Structure: The stability of the carbon-iodine (C-I) bond is highly dependent on the molecular structure.
-
Iodine attached to sp² hybridized carbons (e.g., iodoarenes, iodovinyl groups) is generally more stable in vivo than iodine on sp³ carbons or many heterocyclic rings.[2][5][7]
-
Substituents on the phenyl ring have a strong influence. Electron-donating groups like hydroxyl (-OH) and amino (-NH₂) can increase susceptibility to deiodination.[5][7] Conversely, introducing methoxy or difluoro groups can enhance biostability.[5][7][8]
-
-
Metabolic Pathways: The compound may be a substrate for deiodinating enzymes.[8]
-
Improvement Strategies:
-
Structural Modification: Consider synthesizing derivatives with stabilizing groups on the phenyl ring.[8]
-
Indirect Labeling: Use a prosthetic group (linker). In this method, a more stable iodinated molecule is first synthesized and then conjugated to the phenylpropanoic acid derivative.[8][9] This approach is also useful if the primary molecule cannot withstand direct iodination conditions.[2][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for radioiodinating phenylpropanoic acid derivatives?
A1: The main strategies fall into two categories:
-
Direct Electrophilic Substitution: This is the most common approach where an electrophilic radioiodine species is generated in situ to react with the phenyl ring. The reaction can be a:
-
Substitution for Hydrogen: Occurs on activated aromatic rings.
-
Iododestannylation: Substitution of a tributylstannyl (-SnBu₃) group. This is highly efficient but requires handling toxic organotin precursors and by-products.[2][10]
-
Iododesilylation/Iododeboronation: Substitution of silicon- or boron-containing groups. These methods often involve milder conditions and easier purification than destannylation, though yields can sometimes be lower.[2][10][11]
-
-
Nucleophilic Substitution: This method is used when the phenyl ring is substituted with good leaving groups and activated by electron-withdrawing groups.
-
Halogen Exchange: A non-radioactive halogen (like bromine or iodine) is exchanged for a radioiodine isotope. This method can suffer from low specific activity because the product is chemically identical to the starting material.[2][4][11]
-
Decomposition of Diazonium Salts: An amino group is converted to a diazonium salt, which is then displaced by radioiodide.[4]
-
Q2: How do I choose the right oxidizing agent for my electrophilic substitution?
A2: The choice depends on the sensitivity of your substrate to oxidation. A comparison of common agents for labeling organotin arene derivatives shows significant differences in outcome.[2]
| Oxidizing Agent | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Key Considerations |
| Iodogen | Very Low | - | A mild agent, but may be ineffective for some substrates.[2] Minimal risk of oxidative damage.[2] |
| Chloramine-T | Moderate to High | Moderate | Can lead to significant amounts of chlorination by-products.[2] Risk of overoxidation.[2] |
| Peracetic Acid | 99% | 99% | Excellent for some particularly sensitive substrates where other methods fail.[2] |
Q3: What are the most important quality control parameters for a final radioiodinated product?
A3: Three parameters are crucial:
-
Radiochemical Yield (RCY): The percentage of the initial radioactivity that has been incorporated into the isolated, purified product.[11]
-
Radiochemical Purity (RCP): The percentage of the total radioactivity in the final sample that is in the desired chemical form.[11] High RCP is critical to avoid artifacts from impurities.
-
Molar Activity (Specific Activity): The amount of radioactivity per mole of the compound (e.g., in GBq/µmol). High molar activity is essential for applications involving sensitive biological receptors.
Visualizations and Protocols
Diagrams
Caption: A general workflow for the radioiodination of a target molecule.
Caption: A decision tree for troubleshooting low radiochemical yields.
Representative Experimental Protocol: Iodogen Method
This protocol provides a general methodology for the radioiodination of a tin-precursor of a phenylpropanoic acid derivative using the Iodogen method. Note: All procedures involving radioactivity must be performed in a certified fume hood with appropriate shielding and personal protective equipment.
-
Preparation:
-
Prepare an Iodogen-coated reaction vial by dissolving Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a volatile organic solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Add 100 µL of this solution to a 1.5 mL polypropylene microcentrifuge tube.
-
Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of Iodogen on the vial surface. The coated vials can be sealed and stored under vacuum for future use.
-
-
Reaction:
-
To the Iodogen-coated vial, add 5-10 µg of the tributylstannyl-phenylpropanoic acid precursor dissolved in a minimal amount of a suitable solvent (e.g., 10 µL of ethanol).
-
Add 100 µL of phosphate buffer (0.1 M, pH 7.5).
-
Add the desired amount of Na[¹²⁵I] solution (e.g., 3.7-37 MBq, 100-1000 µCi).
-
Seal the vial and allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation.
-
-
Quenching:
-
To stop the reaction, transfer the reaction mixture from the Iodogen vial to a new vial containing 100 µL of a quenching solution (e.g., 0.1 M sodium metabisulfite or sodium thiosulfate in water). This reduces any remaining unreacted oxidized iodine back to iodide.
-
-
Purification:
-
The most common method for purification is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Inject the quenched reaction mixture onto a C18 column.
-
Elute with a gradient of acetonitrile and water (often containing 0.1% trifluoroacetic acid).
-
Monitor the column effluent with a UV detector (to locate the unlabeled precursor and product) and a radioactivity detector.
-
Collect the radioactive peak corresponding to the desired radioiodinated product.
-
-
Quality Control and Formulation:
-
Analyze an aliquot of the collected fraction by radio-HPLC or radio-TLC to determine the radiochemical purity (RCP).
-
Evaporate the HPLC solvent and reformulate the purified product in a biocompatible solution (e.g., saline with a small amount of ethanol or human serum albumin) for in vitro or in vivo experiments.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. Improved In Vivo Stability of Radioiodinated Rituximab Using an Iodination Linker for Radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
stability issues of 3-(4-Iodophenyl)propanoic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and handling of 3-(4-Iodophenyl)propanoic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and what are its primary applications? | This compound is a bifunctional molecule commonly used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins involved in disease[2]. |
| 2. What are the general storage recommendations for this compound? | To ensure stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. |
| 3. What solvents are recommended for preparing stock solutions? | This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For biological experiments, DMSO is a common choice for creating high-concentration stock solutions that can then be diluted in aqueous buffers. |
| 4. Is this compound sensitive to light? | Yes, arylpropionic acids, in general, can be susceptible to photodegradation upon exposure to UV or visible light. It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| 5. What are the potential degradation pathways for this compound? | Based on its chemical structure, this compound is susceptible to degradation through hydrolysis (especially at basic pH), oxidation, and photolysis. The propanoic acid side chain may also undergo decarboxylation at elevated temperatures. |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You observe variability in your assay results, a decrease in potency of your PROTAC, or the appearance of unknown peaks in your analytical chromatograms.
Possible Cause: Degradation of the this compound linker within your PROTAC, leading to a reduced concentration of the active molecule.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound or the PROTAC.
-
Re-run the experiment with the fresh solution and compare the results to those obtained with the older stock.
-
-
Analyze Purity:
-
If you suspect degradation, analyze the purity of your compound solution using a stability-indicating HPLC method (see Experimental Protocols section).
-
Compare the chromatogram to a reference standard or a previously recorded chromatogram of a fresh sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
-
Review Storage and Handling:
-
Confirm that the compound and its solutions have been stored under the recommended conditions (cool, dark, and dry).
-
Ensure that solutions are not subjected to multiple freeze-thaw cycles, which can accelerate degradation.
-
Issue 2: Poor Solubility in Aqueous Buffers
Symptom: You are unable to achieve the desired final concentration of your compound in your aqueous experimental buffer, or you observe precipitation.
Possible Cause: this compound and many PROTACs have limited aqueous solubility.
Troubleshooting Steps:
-
Use a Co-solvent:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting your biological system.
-
-
pH Adjustment:
-
The solubility of carboxylic acids is pH-dependent. Adjusting the pH of the buffer may improve solubility. For acidic compounds, increasing the pH will increase solubility. However, be mindful of the potential for base-catalyzed hydrolysis.
-
-
Sonication:
-
Brief sonication can help to dissolve the compound in the buffer.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Store a known amount of the solid compound in an oven at 80°C for 48 hours. At selected time points, dissolve a small amount in a suitable solvent and dilute for HPLC analysis.
-
Photostability: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.
3. HPLC Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection is typically done using a UV detector at an appropriate wavelength (e.g., 254 nm).
Data Presentation: Stability of a Related Arylpropionic Acid Derivative under Forced Degradation
The following table provides representative data for a similar arylpropionic acid derivative to illustrate expected outcomes. Actual degradation percentages for this compound may vary.
| Stress Condition | Time (hours) | % Degradation (Representative) | Major Degradation Products |
| 0.1 M HCl | 24 | ~5% | Hydrolysis products |
| 0.1 M NaOH | 8 | ~15% | Hydrolysis products |
| 3% H₂O₂ | 24 | ~10% | Oxidation products |
| 80°C (Solid) | 48 | <2% | Thermally induced impurities |
| Light Exposure | 24 | ~8% | Photodegradation products |
Visualizations
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for utilizing a PROTAC, which may incorporate a this compound linker, to induce the degradation of a target protein.
References
side reactions to avoid during the synthesis of 3-(4-Iodophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Iodophenyl)propanoic acid. The following sections detail potential side reactions and offer solutions for four common synthetic routes: Direct Iodination, Heck Reaction, Suzuki Coupling, and Sandmeyer Reaction.
Section 1: Troubleshooting and FAQs
Direct Iodination of 3-Phenylpropanoic Acid
Q1: I performed a direct iodination of 3-phenylpropanoic acid and my final product is impure. What are the likely side products?
A1: The most common side product in the direct iodination of 3-phenylpropanoic acid is the formation of regioisomers, primarily the ortho-iodinated product, 3-(2-iodophenyl)propanoic acid.[1] Over-iodination can also occur, leading to di-iodinated species such as 3-(2,4-diiodophenyl)propanoic acid. Additionally, unreacted starting material, 3-phenylpropanoic acid, may also be present.
Q2: My direct iodination reaction is sluggish and gives a low yield. How can I improve the conversion?
A2: Low conversion can be due to several factors. Ensure that your reagents are pure and anhydrous, as water can interfere with the reaction. The choice of iodinating agent and activating acid is critical. A common procedure involves the use of iodine and an oxidizing agent like potassium iodate (KIO₃) in a mixture of acetic acid and sulfuric acid.[1] Increasing the reaction temperature or prolonging the reaction time may improve the yield, but be cautious as this can also lead to more side products.
Q3: How can I purify this compound from its ortho-isomer and other impurities?
A3: Purification can typically be achieved by recrystallization.[1] Since the para-isomer is often less soluble than the ortho-isomer, a carefully chosen solvent system can selectively crystallize the desired product. Petroleum ether has been reported as a suitable solvent for the recrystallization of this compound.[1] Column chromatography on silica gel can also be employed for more challenging separations.
Heck Reaction
Q1: I am attempting a Heck reaction between 4-iodoaniline and acrylic acid, followed by reduction, but I am getting a low yield of the desired product. What are the common pitfalls?
A1: Low yields in Heck reactions can be attributed to several factors. A primary concern is the formation of palladium black, which is the precipitation of palladium metal from the solution, leading to catalyst deactivation.[2] This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio. Another potential issue is the polymerization of acrylic acid, especially at elevated temperatures.[3]
Q2: My Heck reaction has resulted in a black precipitate, and the reaction has stalled. What is this, and how can I prevent it?
A2: The black precipitate is likely palladium black, an inactive form of the palladium catalyst.[2] To prevent its formation, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. Using appropriate phosphine ligands can stabilize the catalyst. Additionally, avoiding excessively high temperatures can help maintain the catalyst's activity.
Q3: I am observing the formation of a significant amount of a reduced product, 3-phenylpropanoic acid, instead of the desired Heck product. Why is this happening?
A3: The formation of a reductive Heck product is a known side reaction.[3] This occurs when the intermediate formed after migratory insertion undergoes a reduction pathway instead of β-hydride elimination. The choice of base, solvent, and temperature can influence the extent of this side reaction.
Suzuki Coupling
Q1: I am performing a Suzuki coupling to synthesize this compound and am observing significant byproduct formation. What are the likely impurities?
A2: Common byproducts in Suzuki coupling reactions include homocoupling products, where two molecules of the boronic acid reagent couple to form a biaryl species.[4] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another frequent side reaction, especially with electron-deficient arylboronic acids.[5] Dehalogenation of the aryl halide starting material can also occur.[6]
Q2: My Suzuki coupling reaction is not proceeding to completion. What are the potential reasons?
A2: Incomplete conversion in Suzuki couplings can be due to several factors. The quality and stability of the boronic acid are crucial; consider using a freshly prepared or purified reagent. The choice of base is also critical, as it plays a role in the transmetalation step.[7] Catalyst deactivation, often due to the presence of oxygen, can also halt the reaction. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere.[5]
Q3: Can the carboxylic acid functionality interfere with the Suzuki coupling?
A3: Yes, the carboxylic acid group can potentially interfere with the Suzuki coupling. It can react with the base, and the resulting carboxylate may coordinate to the palladium center, potentially deactivating the catalyst.[8] It is sometimes advantageous to protect the carboxylic acid as an ester before the coupling reaction and then hydrolyze it back to the acid in a subsequent step.
Sandmeyer Reaction
Q1: I am attempting to synthesize this compound from 3-(4-aminophenyl)propanoic acid via a Sandmeyer reaction, but the yield is very low. What are the common side reactions?
A1: A major side reaction in the Sandmeyer reaction is the formation of the corresponding phenol, 3-(4-hydroxyphenyl)propanoic acid, which occurs if the diazonium salt reacts with water.[9] This is particularly problematic at higher temperatures. Other side reactions can include the formation of biaryl compounds and azo dyes.[9]
Q2: My diazonium salt appears to be decomposing before I can add the iodide source. How can I improve its stability?
A2: Aryl diazonium salts are notoriously unstable and their decomposition is a primary cause of low yields.[10] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process.[10] The diazonium salt should be used immediately after its formation and not isolated.
Q3: The introduction of iodide is not working well. Are there specific conditions for the iodo-Sandmeyer reaction?
A3: The Sandmeyer reaction for iodination is often performed without a copper catalyst.[3] The addition of an aqueous solution of potassium iodide (KI) to the cold diazonium salt solution is typically sufficient to generate the aryl iodide. The iodide ion itself is reactive enough to displace the diazonium group.
Section 2: Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Synthetic Route | Common Side Products | Mitigation Strategies |
| Direct Iodination | ortho-Iodinated isomer, Di-iodinated products | Optimize reaction time and temperature; Use a slight excess of the limiting reagent; Purify by recrystallization or column chromatography.[1] |
| Heck Reaction | Palladium black, Polymerized acrylic acid, Reductive Heck product | Use stabilizing ligands; Maintain an inert atmosphere; Control reaction temperature; Optimize base and solvent.[2][3] |
| Suzuki Coupling | Homocoupling products, Protodeboronation product, Dehalogenation product | Use high-purity reagents; Degas solvents thoroughly; Optimize base and catalyst system; Protect carboxylic acid if necessary.[4][5][6] |
| Sandmeyer Reaction | Phenol byproduct, Biaryl ethers, Azo compounds | Maintain low temperatures (0-5 °C); Use the diazonium salt immediately; Ensure complete diazotization before adding the iodide source.[9][10] |
Section 3: Experimental Protocols
Protocol 1: Direct Iodination of 3-Phenylpropanoic Acid[1]
-
Reaction Setup: In a 250 mL three-neck flask, combine purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure it is homogeneous.
-
Addition of Reagents: To the stirred solution, add 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (KIO₃) (0.98 g, 4.6 mmol) in sequence.
-
Reaction Execution: Heat the mixture to reflux. Slowly add a solution of iodine (1.40 g, 5.5 mmol) in acetic acid (25 mL). Continue refluxing for approximately 3 hours, or until the color of the reaction mixture no longer changes.
-
Workup: Cool the reaction to room temperature and quench with a 1 M solution of sodium bisulfite (NaHSO₃). Add water and extract the product with ethyl acetate.
-
Purification: Combine the organic phases, wash with saturated brine, dry over magnesium sulfate (MgSO₄), and concentrate under vacuum. The crude product can be recrystallized from petroleum ether to yield pure this compound.[1]
Protocol 2: Heck Reaction (General Procedure)
Note: A specific protocol for the direct synthesis of this compound via a Heck reaction was not found in the search results. The following is a general procedure that would require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-iodoaniline (1.0 equiv), acrylic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Subsequent Steps: After completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure. The resulting cinnamic acid derivative would then need to be reduced (e.g., by catalytic hydrogenation) and the amino group converted to an iodide via a Sandmeyer reaction to obtain the final product.
Section 4: Visualization of Reaction Pathways
Caption: Synthetic pathways to this compound.
Caption: A generalized workflow for chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of 3-(4-Iodophenyl)propanoic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 3-(4-Iodophenyl)propanoic acid and its positional isomers (2- and 3-iodophenylpropanoic acid).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and its isomers?
A1: The primary challenges are twofold:
-
Positional Isomerism: The 2-, 3-, and 4-iodophenylpropanoic acid isomers have the same molecular weight and similar physicochemical properties, making them difficult to resolve with standard HPLC methods. The synthesis of this compound can sometimes result in the formation of ortho-iodinated (2-iodo) isomers as impurities.[1]
-
Potential Chirality: If the propanoic acid chain is substituted, it can create a chiral center, leading to enantiomers that are indistinguishable in achiral environments.
Q2: What is a good starting point for developing an HPLC method for these isomers?
A2: A good starting point is a reversed-phase HPLC method, as it is robust and widely applicable. A standard C18 column with a mobile phase consisting of a mixture of acetonitrile and water, acidified with trifluoroacetic acid (TFA) or formic acid, is a common initial setup for acidic compounds like these.
Q3: What type of column is best suited for separating positional isomers of halogenated compounds?
A3: While a C18 column is a good starting point, a pentafluorophenyl (PFP) stationary phase often provides enhanced selectivity for positional isomers of halogenated compounds.[2] If you experience co-elution on a C18 column, switching to a PFP column is a logical next step.
Q4: How can I separate the enantiomers of this compound?
A4: Enantiomers require a chiral environment for separation. This can be achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. Polysaccharide-based CSPs are a popular and effective choice for a wide range of chiral separations.
Troubleshooting Guide
Problem 1: Poor or no separation of positional isomers (co-elution).
-
Question: My chromatogram shows a single, broad peak, or peaks with very poor resolution for the different iodophenylpropanoic acid isomers. What should I do?
-
Answer: Co-elution of positional isomers is a common issue. Here is a systematic approach to troubleshoot this problem:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modify the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion will generally increase retention times and may improve resolution.
-
Change Organic Solvent: Acetonitrile and methanol offer different selectivities. If one does not provide adequate separation, try the other. Methanol can sometimes offer unique selectivity for aromatic isomers.
-
Modify pH: Since the analytes are acidic, the pH of the mobile phase will affect their ionization and retention. Using an acidic mobile phase (e.g., with 0.1% TFA or formic acid, pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable. For positional aromatic isomers, especially halogenated ones, consider switching from a standard C18 column to a pentafluorophenyl (PFP) column .[2] PFP columns offer different retention mechanisms, including dipole-dipole and pi-pi interactions, which can significantly improve the separation of isomers.
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it may also increase backpressure.
-
-
Problem 2: Poor peak shape (tailing or fronting).
-
Question: My peaks are tailing, making integration and quantification difficult. What is the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the propanoic acid in its protonated form. This minimizes interactions with silanols.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping significantly reduce the number of free silanol groups.
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
-
-
-
Question: My peaks are fronting. What does this indicate?
-
Answer: Peak fronting is less common but can be caused by column overload, low column temperature, or issues with the sample solvent being much stronger than the mobile phase.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: This is the most common cause.
-
Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent.
-
-
Problem 3: Shifting retention times.
-
Question: The retention times for my peaks are not consistent between runs. Why is this happening?
-
Answer: Drifting retention times can be due to several factors related to the HPLC system or the method itself.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time shifts.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
-
-
Experimental Protocols
Below are suggested starting methods for the separation of 3-(Iodophenyl)propanoic acid isomers. These should be considered as starting points for method development and optimization.
Method 1: Reversed-Phase HPLC for Positional Isomer Separation
This method is a good starting point for separating the 2-, 3-, and 4-iodophenylpropanoic acid isomers.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice. For improved selectivity, a PFP column (e.g., Agilent Poroshell 120 PFP) is recommended.[2]
-
Mobile Phase: A gradient elution is recommended to start.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient: Start with a shallow gradient, for example, 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the mixed isomers at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method 2: Chiral HPLC for Enantiomeric Separation
This method is designed for the separation of potential enantiomers of a single iodophenylpropanoic acid isomer.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A normal-phase mobile phase is often effective.
-
n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic compound at 1 mg/mL in the mobile phase.
-
Dilute as needed for analysis.
-
Ensure the sample is free of any particulate matter.
-
Data Presentation
As no specific experimental data for the simultaneous separation of all three isomers was found, the following table provides expected elution behavior and key physicochemical properties to aid in method development and peak identification.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Expected RP-HPLC Elution Order |
| 3-(2-Iodophenyl)propanoic acid | 96606-95-0 | 276.07 | 87-92 | 1 (Least Retained) |
| 3-(3-Iodophenyl)propanoic acid | 68034-75-3 | 276.07 | Not available | 2 |
| This compound | 1643-29-4 | 276.07 | 140-142 | 3 (Most Retained) |
Note: The expected elution order in reversed-phase HPLC is based on the general principle that para-substituted isomers are often more retained than ortho- and meta-isomers due to their more linear shape and ability to interact more effectively with the C18 chains.
Visualizations
Workflow for HPLC Method Development
Caption: A general workflow for developing an HPLC separation method.
Troubleshooting Logic for Isomer Co-elution
Caption: A decision tree for troubleshooting the co-elution of isomers.
References
dealing with poor solubility of 3-(4-Iodophenyl)propanoic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the poor solubility of 3-(4-Iodophenyl)propanoic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is classified as a poorly soluble compound. Its aqueous solubility is predicted to be low. Calculated solubility data suggests a solubility of approximately 0.141 mg/mL to 0.333 mg/mL.[1] Due to the presence of the carboxylic acid group, its solubility is highly dependent on the pH of the solution.
Q2: Which organic solvents can be used to dissolve this compound?
A2: Based on its structure as an arylpropanoic acid and data from similar compounds, this compound is expected to be soluble in a range of organic solvents. Dimethyl sulfoxide (DMSO) is an excellent choice, as a similar compound, 3-(4-Fluorophenyl)propanoic acid, shows high solubility in it (200 mg/mL).[2] Other recommended solvents include dimethylformamide (DMF), ethanol, methanol, and tetrahydrofuran (THF).
Q3: How can I improve the aqueous solubility of this compound?
A3: The most effective method to increase the aqueous solubility of this compound is by pH adjustment. By increasing the pH of the solution with a base (e.g., sodium hydroxide), the carboxylic acid group will be deprotonated to form a much more soluble carboxylate salt. Another common strategy is the use of co-solvents, where a concentrated stock solution in an organic solvent like DMSO is carefully diluted into your aqueous experimental medium.
Q4: My compound is precipitating out of solution during my experiment. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. Refer to the Troubleshooting Guide below for a systematic approach to resolving this problem. Key strategies include reducing the final concentration, optimizing the co-solvent percentage, and ensuring the pH of your final solution is appropriate to maintain solubility.
Solubility Data
The following table summarizes the available solubility data for this compound and a structurally related compound.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Water (calculated) | 0.141 - 0.333 mg/mL | Not Specified | Predicted data.[1] |
| 3-(4-Fluorophenyl)propanoic acid | DMSO | 200 mg/mL | Not Specified | Requires sonication to fully dissolve.[2] |
| Ibuprofen (2-(4-isobutylphenyl)propanoic acid) | Water | Practically insoluble | Not Specified | |
| Ibuprofen (2-(4-isobutylphenyl)propanoic acid) | Ethanol (90%) | 66.18 g/100 mL | 40 | Very soluble in most organic solvents.[3] |
Troubleshooting Guide
This guide will help you address common issues related to the poor solubility of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | 1. Inappropriate solvent. 2. Insufficient solvent volume. 3. Low temperature. | 1. Try a stronger organic solvent such as DMSO or DMF. 2. Increase the volume of the solvent. 3. Gently warm the solution and use sonication to aid dissolution. |
| Precipitation occurs when diluting the stock solution into an aqueous buffer. | 1. Final concentration is too high. 2. High percentage of organic co-solvent in the final solution. 3. pH of the aqueous buffer is too low. 4. Rapid addition of the stock solution. | 1. Reduce the final concentration of the compound in your experiment. 2. Keep the final concentration of the organic co-solvent as low as possible (ideally <1%). 3. Increase the pH of the aqueous buffer to deprotonate the carboxylic acid. 4. Add the stock solution dropwise to the vigorously stirring aqueous buffer. |
| The solution is cloudy or hazy after preparation. | 1. Incomplete dissolution. 2. Formation of fine precipitate. | 1. Use sonication and gentle warming to ensure complete dissolution of the stock solution. 2. Filter the final solution through a 0.22 µm syringe filter. |
| Inconsistent experimental results. | 1. Compound is not fully solubilized. 2. Precipitation during the experiment. | 1. Visually inspect your stock and working solutions for any undissolved particles before each use. 2. Re-evaluate your solubilization protocol to ensure the compound remains in solution under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 276.07 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.76 mg of this compound.
-
Transfer the weighed compound into a clean, sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 1-2 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization by pH Adjustment
This protocol describes how to solubilize this compound in an aqueous buffer by forming its carboxylate salt.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
pH meter
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of your desired aqueous buffer.
-
While stirring, add 0.1 M NaOH dropwise.
-
Monitor the dissolution of the solid. Continue adding NaOH until the compound is fully dissolved.
-
Measure the pH of the solution.
-
Adjust the pH to your desired experimental value using your buffer components or a dilute acid (e.g., 0.1 M HCl), ensuring the compound remains in solution.
-
Bring the solution to the final desired volume with your aqueous buffer.
Visual Guides
Caption: Workflow for Solubilizing this compound.
Caption: Troubleshooting Guide for Precipitation Issues.
References
preventing degradation of 3-(4-Iodophenyl)propanoic acid during storage
This technical support center provides guidance on the proper storage and handling of 3-(4-Iodophenyl)propanoic acid to prevent its degradation. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in their experiments.
Troubleshooting Guide
Encountering issues with this compound? Follow this guide to identify and resolve potential degradation problems.
Issue: Inconsistent Experimental Results or Loss of Potency
Possible Cause 1: Degradation due to Improper Storage
-
Question: Are you observing variable results in your assays, or does the compound appear less effective than expected?
-
Troubleshooting Steps:
-
Verify Storage Temperature: Confirm that the compound has been consistently stored at the recommended temperature. For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.
-
Inspect for Light Exposure: Has the compound been protected from light? Storage in an amber vial or a container wrapped in aluminum foil is crucial.
-
Check for Moisture Ingress: Ensure the container is tightly sealed. If the compound appears clumpy or discolored, moisture may have been introduced. Storing in a desiccator can mitigate this.
-
Assess Atmosphere Exposure: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Possible Cause 2: Contamination
-
Question: Are there unexpected peaks in your analytical data (e.g., HPLC, NMR)?
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that clean spatulas and glassware were used when handling the compound.
-
Solvent Purity: Use high-purity, anhydrous solvents when preparing solutions to avoid introducing reactive impurities.
-
Perform Quality Control: Re-analyze the compound's purity using a recommended analytical method (see Experimental Protocols).
-
Possible Cause 3: Degradation in Solution
-
Question: Are you storing the compound in solution for extended periods?
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions of this compound fresh for each experiment.
-
Storage of Stock Solutions: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in a tightly sealed, light-protected vial. Minimize freeze-thaw cycles by preparing aliquots.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the cause of inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are:
-
Light: The carbon-iodine (C-I) bond in aryl iodides is susceptible to cleavage upon exposure to light, particularly UV light, which can lead to deiodination.[1]
-
Heat: Elevated temperatures can accelerate the rate of degradation. The C-I bond is weaker than C-Br or C-Cl bonds, making it more thermally labile.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation pathways.
-
Moisture: As a carboxylic acid, the compound can be hygroscopic. Moisture can lead to hydrolysis or changes in the solid-state properties of the material.
Q2: What are the optimal storage conditions for solid this compound?
A2: For optimal stability, the solid compound should be stored under the following conditions:
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage (weeks), 2-8°C is acceptable.[2]
-
Light: Store in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light.
-
Atmosphere: For extended storage, consider placing the container inside a larger vessel with a dry, inert atmosphere (e.g., a desiccator with desiccant and purged with argon or nitrogen).
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q3: How should I handle this compound in the laboratory to minimize degradation?
A3: Follow these handling best practices:
-
Minimize the time the container is open to the atmosphere.
-
Weigh out the required amount quickly and reseal the container promptly.
-
Handle the compound in an area with subdued lighting if possible.
-
For highly sensitive experiments, consider handling the compound in a glove box under an inert atmosphere.[3][4]
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by:
-
Color Change: A noticeable change from its typical white to off-white or yellowish/brownish appearance. The liberation of elemental iodine can cause a pink or violet discoloration.[1]
-
Change in Physical State: Clumping or melting below its expected melting point of 140-142°C may suggest the presence of impurities or moisture.[5]
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble.
Q5: How can I check the purity of my this compound sample?
A5: The purity can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. The proton NMR spectrum should match the expected signals: δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H), 2.68-2.63 (t, 2H) in CDCl₃.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify any degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a good starting point.
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Melting Point: A sharp melting point within the expected range (140-142°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Light Protection | Container |
| Long-Term (> 6 months) | -20°C | Inert (Argon or Nitrogen) | Amber Vial / Foil Wrapped | Tightly Sealed |
| Short-Term (< 6 months) | 2-8°C | Dry Air (Desiccator) | Amber Vial / Foil Wrapped | Tightly Sealed |
| In Solution (Days) | -20°C to -80°C | N/A | Amber Vial / Foil Wrapped | Tightly Sealed |
Experimental Protocols
Protocol 1: Quality Control by ¹H NMR Spectroscopy
Objective: To confirm the identity and estimate the purity of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer the solution to a clean NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Compare the obtained chemical shifts and integration values to the reference data.[1] The presence of significant unassignable peaks may indicate impurities or degradation.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by measuring the peak area percentage.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase it over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Potential degradation pathway of this compound.
References
Welcome to the technical support center for experiments involving 3-(4-Iodophenyl)propanoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their work with this versatile compound.
Physical and Chemical Properties
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Its physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1643-29-4 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [3] |
| Molecular Weight | 276.07 g/mol | [2][3] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 335.4 ± 17.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Appearance | White to off-white powder/crystals | [1][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and use of this compound in chemical reactions.
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound at -20°C.[4] The compound is generally stable under recommended storage conditions, but like many aryl iodides, minimizing exposure to light and air is good practice to prevent gradual decomposition.[5] Some suppliers may ship it via cold-chain transport to ensure stability.[6]
Q2: I am having trouble dissolving the compound. What solvents are effective?
A2: Due to its carboxylic acid group, this compound has some acidity and is soluble in many common organic solvents. For reactions like Suzuki coupling or reductions, solvents such as tetrahydrofuran (THF), diethyl ether, or mixtures containing ethanol are often used.[1] For purification, recrystallization from petroleum ether has been reported.[1] Solubility can be enhanced in aqueous solutions by deprotonating the carboxylic acid with a mild base (e.g., sodium bicarbonate) to form the corresponding carboxylate salt.
Synthesis and Purification
Q3: My synthesis of this compound resulted in a low yield and impurities. How can I improve this?
A3: A common synthesis involves the direct iodination of 3-phenylpropionic acid. Common issues include the formation of ortho-iodinated side products and incomplete reaction.[1]
-
Control Stoichiometry: Carefully control the amounts of iodine and the oxidizing agent (e.g., KIO₃).
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction color changing from purple to orange and then stabilizing is a visual cue for progression.[1]
-
Purification: The crude product often contains ortho-isomers. Purification via recrystallization, for instance with petroleum ether, is crucial to obtain the pure para-substituted product.[1]
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q4: My Suzuki-Miyaura coupling reaction using this compound is failing or giving a low yield. What should I check?
A4: Suzuki coupling failures can be complex. Aryl iodides like this compound are generally highly reactive electrophiles in this reaction.[7] If issues arise, consider the following factors systematically.
-
Catalyst and Ligands: Ensure your palladium catalyst is active. Many Pd(0) sources are air-sensitive. If using a Pd(II) precatalyst, ensure it can be reduced to the active Pd(0) species in your reaction mixture. The choice of phosphine ligand is also critical; bulky, electron-rich ligands often improve results.[8]
-
Base and Solvent: The base is crucial for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, or NaHCO₃. The reaction often requires a small amount of water to work effectively, especially with anhydrous bases like K₃PO₄.[1][8]
-
Degassing: Oxygen can oxidize the Pd(0) catalyst, leading to homocoupling of the boronic acid and deactivation of the catalyst.[7] Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Side Reactions: Two common side reactions are dehalogenation (replacement of iodine with hydrogen) and homocoupling of the boronic acid partner.[7] Dehalogenation can sometimes be caused by amine bases or alcoholic solvents, while homocoupling is often promoted by the presence of oxygen.[7]
Below is a logical troubleshooting flow for a low-yield Suzuki coupling reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1643-29-4|this compound|BLD Pharm [bldpharm.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the HPLC Validation for 3-(4-Iodophenyl)propanoic Acid Analysis
This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for 3-(4-Iodophenyl)propanoic acid.
Proposed HPLC Method and Alternative Methodologies
A reversed-phase HPLC (RP-HPLC) method is proposed as the primary technique for the routine quantification of this compound due to its widespread availability, robustness, and suitability for aromatic carboxylic acids.[4] As a comparative alternative, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is presented for its utility in impurity identification and structural elucidation.[5]
| Feature | Proposed RP-HPLC Method | Alternative Method: LC-HRMS |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation based on polarity, followed by high-resolution mass analysis for identification and quantification. |
| Primary Use | Routine quantitative analysis, purity assessment, and stability testing. | Impurity identification, structural elucidation, and trace-level quantification. |
| Instrumentation | Standard HPLC system with a UV detector. | LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). |
| Advantages | Robust, reproducible, cost-effective, and widely available. | High selectivity, high sensitivity, and provides structural information. |
| Limitations | Limited structural information, potential for co-elution of impurities with similar UV spectra. | Higher instrument cost and complexity, may require more extensive method development. |
Experimental Protocols
Proposed RP-HPLC Method
This proposed method is adapted from validated methods for similar aromatic propanoic acids.[1][6][7]
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase.
3. Validation Parameters:
The method should be validated according to ICH guidelines, including the following parameters:
-
System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and repeatability of injections are monitored.
-
Linearity: The linearity of the method is assessed by analyzing a series of standard solutions over a defined concentration range.
-
Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard is spiked into a sample matrix and the recovery is calculated.
-
Precision: Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of potential impurities, degradants, or placebo components is assessed.
-
Robustness: The reliability of the method is tested by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature.
Alternative Method: LC-HRMS for Impurity Identification
This method is suitable for identifying unknown impurities or degradation products.[5]
1. Chromatographic Conditions:
-
Column: Hypersil Gold C18, 150 mm x 3.0 mm, 3 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient program should be developed to separate the main component from its impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
2. Mass Spectrometry Conditions:
-
Ionization Source: Heated Electrospray Ionization (HESI), operated in both positive and negative ion modes.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q Exactive Orbitrap).
-
Scan Mode: Full scan for precursor ions and data-dependent MS/MS for fragmentation analysis.
-
Data Analysis: The accurate mass measurements of precursor and fragment ions are used to determine the elemental composition and propose structures for the impurities.
Data Presentation: Performance Comparison
The following tables summarize the expected performance data for the proposed validated HPLC method, based on typical results for similar compounds.[1][6][7]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| % RSD for 6 replicate injections | ≤ 2.0% | < 1.0% |
Table 2: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 5 - 100 | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | % Recovery |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Table 4: Precision Data
| Precision Level | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Estimated Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.3 |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Logical flow of HPLC method validation.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public.pensoft.net [public.pensoft.net]
A Comparative Guide to the Reactivity of 3-(4-Iodophenyl)propanoic Acid and its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, 3-phenylpropanoic acid derivatives featuring a halogen at the para-position of the phenyl ring are invaluable building blocks. The nature of the halogen atom—be it fluorine, chlorine, bromine, or iodine—profoundly influences the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 3-(4-Iodophenyl)propanoic acid with its fluoro, chloro, and bromo analogs, supported by established chemical principles and experimental data.
The utility of these compounds often lies in the capacity of the carbon-halogen (C-X) bond to participate in formative reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] The choice of halogenated precursor is therefore a critical decision in synthetic design, impacting reaction conditions, catalyst selection, and overall efficiency.
Theoretical Basis of Reactivity
The reactivity of aryl halides in many common cross-coupling reactions is predominantly governed by the strength of the C-X bond. The catalytic cycles of these reactions, which are central to modern synthesis, typically commence with an oxidative addition step.[2][3][4] In this step, a low-valent transition metal catalyst, commonly palladium(0), inserts into the C-X bond.[5][6] This oxidative addition is frequently the rate-determining step of the entire catalytic cycle.[5]
The energy required to break the C-X bond directly correlates with its bond dissociation energy (BDE). A weaker bond necessitates milder reaction conditions for cleavage and subsequent oxidative addition. The bond strength of halogens attached to an sp²-hybridized carbon follows a clear trend, decreasing down the group in the periodic table.[7][8] Consequently, the order of reactivity for aryl halides is generally:
Aryl Iodide > Aryl Bromide > Aryl Chloride > Aryl Fluoride [6]
This trend is a direct reflection of the decreasing C-X bond dissociation energies from fluorine to iodine.[7][8] Aryl iodides, possessing the weakest C-I bond, are the most reactive, while aryl fluorides, with the strongest C-F bond, are the least reactive and often require specialized, highly active catalysts to participate in cross-coupling reactions.
Data Presentation
The following tables summarize key quantitative data for the 3-(4-halophenyl)propanoic acid analogs, facilitating a direct comparison of their physical properties and the underlying factor governing their reactivity—bond strength.
Table 1: Physical and Chemical Properties of 3-(4-Halophenyl)propanoic Acid Analogs
| Halogen | Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | C-X Bond Dissociation Energy (kcal/mol)* |
| Iodine | This compound | 1643-29-4 | 276.07[9] | 140-142[10] | ~65 |
| Bromine | 3-(4-Bromophenyl)propanoic acid | 1643-30-7 | 229.07[11] | 133-136[12] | ~83[13] |
| Chlorine | 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 | 184.62[14] | 127-131[15] | ~98[13] |
| Fluorine | 3-(4-Fluorophenyl)propanoic acid | 459-31-4 | 168.16[16] | 86-91[17] | ~127 |
*Bond dissociation energies are for the corresponding halobenzene (Ph-X) and serve as a close approximation for the trend in the substituted propanoic acids.
Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | This compound | 3-(4-Bromophenyl)propanoic acid | 3-(4-Chlorophenyl)propanoic acid | 3-(4-Fluorophenyl)propanoic acid |
| Suzuki Coupling | Highest Reactivity | High Reactivity | Moderate Reactivity | Very Low Reactivity |
| Sonogashira Coupling | Highest Reactivity | High Reactivity | Low Reactivity | Very Low/Inert |
| Buchwald-Hartwig Amination | Highest Reactivity | High Reactivity | Moderate Reactivity | Very Low Reactivity |
This table illustrates that this compound is the most versatile and reactive substrate across these fundamental transformations, generally requiring the mildest conditions. As one moves to the bromo- and chloro-analogs, more forcing conditions (higher temperatures, more active catalysts, stronger bases) are often necessary. The fluoro-analog is typically unreactive under standard conditions.
Caption: General reactivity trend of 3-(4-halophenyl)propanoic acids.
Experimental Protocols
To provide a practical context, a representative protocol for a Suzuki-Miyaura coupling reaction is detailed below, using the highly reactive this compound as the starting material.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired biaryl propanoic acid.[10][18]
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Mechanism Visualization: The Suzuki Coupling Catalytic Cycle
The enhanced reactivity of the iodo-analog can be understood by examining the catalytic cycle. The initial, often rate-limiting, oxidative addition step is more facile with the weaker C-I bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and its halogenated counterparts is a strategic one in synthetic planning. The iodo-derivative stands out as the most reactive substrate, readily undergoing a variety of palladium-catalyzed cross-coupling reactions under relatively mild conditions due to its lower C-I bond dissociation energy. The bromo-analog offers a good balance of reactivity and stability, while the chloro-analog often requires more robust catalytic systems. The fluoro-analog is generally considered unreactive in these transformations. This clear reactivity hierarchy allows researchers to select the optimal starting material based on the desired transformation, available catalysts, and tolerance of other functional groups within the molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Nature of C X Bond: Definition, Properties & Examples [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. This compound - [sigmaaldrich.cn]
- 10. Page loading... [wap.guidechem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. chembk.com [chembk.com]
- 13. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 15. Page loading... [guidechem.com]
- 16. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Spectral Data for 3-(4-Iodophenyl)propanoic Acid from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of the spectral data for 3-(4-Iodophenyl)propanoic acid, a key building block in the synthesis of various pharmaceutical compounds. By examining nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this guide aims to offer an objective assessment of the material available from different sources.
Summary of Spectral Data
A comprehensive search for publicly available spectral data for this compound from various suppliers was conducted. While many suppliers list the product, readily accessible spectral data is often limited. ChemicalBook is a notable source that provides ¹H NMR, ¹³C NMR, IR, and MS data. For comparative purposes, this guide presents the data obtained from ChemicalBook alongside theoretically predicted values. Predicted data serves as a baseline for what is expected for a pure sample of this compound.
| Parameter | ChemicalBook Data | Predicted/Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, 2H), 7.00 (d, 2H), 2.92 (t, 2H), 2.65 (t, 2H) | δ (ppm): ~7.67 (d, 2H), ~7.05 (d, 2H), ~2.95 (t, 2H), ~2.68 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178.9, 140.8, 137.5, 130.5, 91.8, 35.5, 30.0 | δ (ppm): ~179, ~141, ~138, ~131, ~92, ~36, ~30 |
| IR (KBr, cm⁻¹) | 3300-2500 (br), 2920, 1705, 1590, 1485, 1400, 1290, 1005, 810 | ~3300-2500 (br, O-H), ~3000 (sp² C-H), ~2900 (sp³ C-H), ~1700 (C=O), ~1590, ~1480 (C=C), ~1400 (C-O-H bend), ~1010 (C-I), ~820 (p-subst. bend) |
| Mass Spectrum (EI-MS) | m/z: 276 (M+), 231, 149, 104, 77 | m/z: 276 (M+), 231 ([M-COOH]+), 149 ([M-C₂H₄COOH]+), 104 ([C₇H₅I]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, representing standard protocols for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2 seconds are typically used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectra are obtained using a Fourier-Transform Infrared spectrometer.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition: The KBr pellet is placed in the sample holder of the FT-IR instrument. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are recorded on a mass spectrometer, typically using Electron Ionization (EI).
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of spectral data.
Caption: Workflow for Spectral Data Comparison.
The logical relationship for identifying an unknown compound through spectral data analysis is outlined below.
Caption: Spectroscopic Data in Structure Elucidation.
Comparative Analysis of the Biological Activities of 3-(4-Iodophenyl)propanoic Acid and 3-(4-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 3-(4-Iodophenyl)propanoic acid and 3-(4-bromophenyl)propanoic acid. It is important to note that while the broader class of arylpropanoic acids has been extensively studied, direct comparative studies on the specific biological activities of these two halogenated analogs are limited in publicly available scientific literature. Therefore, this guide synthesizes information from related compounds to infer potential activities and provides a framework for their evaluation.
The arylpropanoic acid scaffold is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives have shown a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The nature of the halogen substituent on the phenyl ring is expected to influence the lipophilicity, metabolic stability, and target-binding affinity of the molecule, thereby modulating its biological activity.
Potential Biological Activities and Comparative Data
While direct comparative data is scarce, studies on related halogenated phenylpropanoic acid derivatives suggest that these compounds are promising candidates for antimicrobial and anticancer research.
Antimicrobial Activity:
Research on chlorinated derivatives of 3-phenylpropanoic acid has demonstrated that halogenation can confer significant antibacterial activity. For instance, a study on compounds isolated from marine actinomycetes showed that dichlorinated and monochlorinated 3-phenylpropanoic acids exhibited inhibitory activity against Escherichia coli and Staphylococcus aureus.[3] This suggests that this compound and 3-(4-bromophenyl)propanoic acid may also possess antimicrobial properties. The data from the chlorinated analogs is presented below to illustrate the potential impact of halogenation.
Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | 16 |
| S. aureus | 32-64 | |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | 32-64 |
| S. aureus | 32-64 |
Source: Adapted from a study on antimicrobial chlorinated 3-phenylpropanoic acid derivatives.[3]
Anticancer Activity:
Anti-inflammatory Activity:
Arylpropanoic acids are most famously known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[10][11][12][13][14] It is highly probable that both this compound and 3-(4-bromophenyl)propanoic acid would exhibit anti-inflammatory properties, though their relative potencies would need to be determined experimentally.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the biological activities of this compound and 3-(4-bromophenyl)propanoic acid.
1. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or 3-(4-bromophenyl)propanoic acid) and incubated for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[15][16][17]
-
The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[15]
-
The plate is shaken for 15 minutes to ensure complete dissolution of the formazan.[15]
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]
2. In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium overnight at 37°C. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Procedure:
-
The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[18][19][20]
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate includes a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plate is incubated at 37°C for 16-20 hours.[18]
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]
3. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Assay Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The rats are divided into groups: a control group (vehicle), a reference group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound or 3-(4-bromophenyl)propanoic acid, typically administered orally or intraperitoneally.
-
One hour after the administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce inflammation.[10][13]
-
The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Visualizations
The following diagrams illustrate the general workflows for evaluating the biological activities discussed.
Figure 1. General workflow for in vitro anticancer activity screening using the MTT assay.
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion
While direct comparative data for this compound and 3-(4-bromophenyl)propanoic acid is not currently available, the broader family of arylpropanoic acids demonstrates significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammation. The provided experimental protocols offer a standardized approach to systematically evaluate and compare the biological activities of these two compounds. Further research is warranted to elucidate their specific mechanisms of action and to determine the influence of the iodo- versus bromo-substituent on their pharmacological profiles. This will be crucial for guiding future drug design and development efforts based on these promising scaffolds.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. brainkart.com [brainkart.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
comparative study of different synthetic routes to 3-(4-Iodophenyl)propanoic acid
For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. 3-(4-Iodophenyl)propanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and molecular probes. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are outlined below: Direct Iodination of 3-Phenylpropanoic Acid, the Sandmeyer Reaction starting from 3-(4-Aminophenyl)propanoic acid, and a two-step approach involving a Heck or Perkin reaction followed by reduction. Each method presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and purity.
| Synthetic Route | Starting Material(s) | Key Reagents | Overall Yield (%) | Purity Considerations | Key Advantages | Key Disadvantages |
| Direct Iodination | 3-Phenylpropanoic acid | Iodine, Potassium Iodate, Sulfuric Acid | ~33% (recrystallized) | Requires recrystallization to remove ortho-iodinated and unreacted starting material. | One-step reaction from a readily available starting material. | Moderate yield after purification; use of strong acid. |
| Sandmeyer Reaction | 3-(4-Aminophenyl)propanoic acid | Sodium Nitrite, Hydrochloric Acid, Potassium Iodide | High (estimated) | Diazonium intermediates can be unstable; potential for side reactions. | High-yielding and regioselective. | Requires the synthesis or purchase of the amino-substituted precursor. |
| Heck/Perkin and Reduction | 4-Iodobenzaldehyde or 4-Iodotoluene, Acrylic Acid/Acetic Anhydride | Palladium catalyst (Heck), Acetic Anhydride/Base (Perkin), Reducing agent (e.g., NaBH4/Raney Ni) | Variable (multi-step) | Requires purification after each step. | Utilizes well-established named reactions; modular approach. | Multi-step synthesis can be time-consuming and may lead to lower overall yields. |
Experimental Protocols
Route 1: Direct Iodination of 3-Phenylpropanoic Acid
This method involves the direct electrophilic iodination of 3-phenylpropanoic acid in the presence of an oxidizing agent.
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add purified water (12.5 mL), concentrated sulfuric acid (1.25 mL), and glacial acetic acid (25 mL). Stir the mixture to ensure homogeneity.
-
To the stirred solution, add 3-phenylpropanoic acid (3.00 g, 20.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium iodate (KIO₃, 0.98 g, 4.6 mmol) in sequence.
-
Heat the reaction mixture to reflux. Slowly add a solution of iodine (1.40 g, 5.5 mmol) in glacial acetic acid (25 mL).
-
Continue refluxing for approximately 3 hours, or until the color of the reaction mixture changes from purple to orange and no further color change is observed.
-
Cool the reaction to room temperature and quench with a 1 mol/L solution of sodium bisulfite (NaHSO₃).
-
Add water to the reaction mixture and extract the product with ethyl acetate. Combine the organic phases.
-
Wash the combined organic phase with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product (a mixture of para- and ortho-iodinated products) is then recrystallized from petroleum ether to yield pure this compound as white crystals.[1]
Route 2: Sandmeyer Reaction of 3-(4-Aminophenyl)propanoic Acid
This route involves the diazotization of the amino group of 3-(4-aminophenyl)propanoic acid followed by displacement with iodide.
Procedure:
-
Diazotization: Dissolve 3-(4-aminophenyl)propanoic acid in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a solution of sodium nitrite (NaNO₂) in water dropwise with vigorous stirring. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.
Route 3: Heck or Perkin Reaction Followed by Reduction
This two-step approach first constructs the carbon-carbon double bond of the corresponding cinnamic acid derivative, which is then reduced to the propanoic acid.
Part A: Synthesis of 4-Iodocinnamic Acid
-
Via Heck Reaction:
-
In a reaction vessel, combine 4-iodotoluene, acrylic acid, a palladium catalyst (e.g., palladium acetate), a phosphine ligand (if required), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or DMF).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude 4-iodocinnamic acid by recrystallization or column chromatography.
-
-
Via Perkin Reaction:
-
Combine 4-iodobenzaldehyde, acetic anhydride, and an anhydrous alkali salt of a carboxylic acid (e.g., sodium acetate) in a reaction flask.
-
Heat the mixture to a high temperature (typically 180-200 °C) for several hours.
-
After cooling, add water and boil the mixture.
-
Acidify the hot solution with hydrochloric acid to precipitate the 4-iodocinnamic acid.
-
Collect the product by filtration and recrystallize from a suitable solvent.
-
Part B: Reduction of 4-Iodocinnamic Acid
-
Dissolve the synthesized 4-iodocinnamic acid in a suitable solvent (e.g., ethanol or aqueous sodium hydroxide).
-
Add a reducing agent. A common method involves using sodium borohydride (NaBH₄) in the presence of a catalyst like Raney nickel.
-
Stir the reaction at a suitable temperature until the reduction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Visualizing the Synthetic Pathways
To better illustrate the workflow of each synthetic route, the following diagrams have been generated.
Caption: Direct Iodination of 3-Phenylpropanoic Acid.
Caption: Sandmeyer Reaction Pathway.
Caption: Heck/Perkin Reaction followed by Reduction.
References
Confirming the Structure of Synthesized 3-(4-Iodophenyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is a critical first step in the drug development pipeline. Rigorous structural confirmation is paramount to ensure the identity and purity of the synthesized molecule before proceeding with further studies. This guide provides a comprehensive comparison of standard analytical techniques for confirming the structure of synthesized 3-(4-Iodophenyl)propanoic acid, presenting expected outcomes alongside a template for experimental data.
Experimental Workflow for Structural Confirmation
A logical and efficient workflow is essential for unambiguous structure elucidation. The following diagram outlines a typical process for confirming the structure of a synthesized organic compound like this compound.
Caption: Workflow for the structural confirmation of synthesized compounds.
Data Presentation and Comparison
The core of structural confirmation lies in comparing the experimental data obtained from various analytical techniques with the expected data for the target molecule. The following tables summarize the expected spectroscopic and physical data for this compound against which experimental results can be compared.
Table 1: Physical and Mass Spectrometry Data
| Parameter | Expected Data | Experimental Data |
| Molecular Formula | C₉H₉IO₂ | |
| Molecular Weight | 276.07 g/mol [1] | |
| Melting Point | 140-142 °C[1] | |
| Mass Spectrometry (m/z) | [M]+ at 276 |
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Experimental Data |
| ~11-12 | Singlet (broad) | 1H | -COOH | |
| ~7.65 | Doublet | 2H | Ar-H (ortho to I) | |
| ~6.95 | Doublet | 2H | Ar-H (meta to I) | |
| ~2.95 | Triplet | 2H | -CH₂-Ar | |
| ~2.65 | Triplet | 2H | -CH₂-COOH |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Experimental Data |
| ~179 | -COOH | |
| ~140 | Ar-C (para to CH₂CH₂COOH) | |
| ~137 | Ar-CH (ortho to I) | |
| ~130 | Ar-CH (meta to I) | |
| ~91 | Ar-C-I | |
| ~35 | -CH₂-COOH | |
| ~30 | -CH₂-Ar |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration | Expected Data | Experimental Data |
| 3300-2500 (broad) | O-H stretch (carboxylic acid)[2] | ||
| ~3000 | C-H stretch (aromatic) | ||
| 2975-2845 | C-H stretch (aliphatic)[2] | ||
| 1725-1700 | C=O stretch (carboxylic acid)[2] | ||
| ~1600, ~1475 | C=C stretch (aromatic ring) | ||
| ~1250, ~1050 | C-O stretch | ||
| Below 850 | C-I stretch |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
1. Melting Point Analysis
-
Objective: To determine the melting point range of the synthesized compound as an indicator of purity.
-
Methodology:
-
A small, finely powdered sample of the dry synthesized this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
For a pure compound, this range should be narrow (typically < 2 °C).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Approximately 5-10 mg of the synthesized compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).[3]
-
The ¹H NMR spectrum is acquired, providing information on the chemical environment, number, and connectivity of protons.
-
The ¹³C NMR spectrum is then acquired to determine the number and chemical environment of the carbon atoms in the molecule.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., O-H of the carboxylic acid, C=O of the carbonyl group, and C-I bond).[2]
-
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern.
-
Methodology:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
-
The molecular ion peak should correspond to the molecular weight of this compound.
-
References
- 1. 1643-29-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Purity Analysis of Commercially Available 3-(4-Iodophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the fields of pharmaceutical research and development, the purity of starting materials and intermediates is of paramount importance. The compound 3-(4-Iodophenyl)propanoic acid is a valuable building block in the synthesis of various biologically active molecules, including radiopharmaceutical precursors and PROTAC linkers.[1][2] Ensuring its purity is critical as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug candidates. This guide provides a comparative analysis of the purity of this compound available from various commercial suppliers, supported by detailed experimental protocols for key analytical techniques.
Commercial Availability
This compound (CAS No. 1643-29-4) is available from a range of chemical suppliers.[1][3][4][5][6] While most suppliers provide basic specifications such as molecular formula (C9H9IO2) and molecular weight (approximately 276.07 g/mol ), the stated purity and the extent of analytical data provided can vary significantly.[2][3][4][7] This comparison aims to highlight the importance of independent purity verification.
Purity Comparison of this compound from Different Suppliers
The following table summarizes the purity analysis of this compound from four representative commercial suppliers. The data presented is based on a hypothetical analysis using the experimental protocols detailed in the subsequent section.
| Supplier | Lot Number | Appearance | Melting Point (°C) | Purity by HPLC (%) | Purity by ¹H NMR (%) | Major Impurity (%) |
| Supplier A | A12345 | White crystalline solid | 139-141 | 99.2 | 99.5 | Unidentified (0.5%) |
| Supplier B | B67890 | Off-white powder | 137-140 | 98.5 | 98.8 | ortho-iodinated isomer (1.0%) |
| Supplier C | C24680 | White to light yellow solid | 138-142 | 99.5 | 99.6 | Residual solvent (0.3%) |
| Supplier D | D13579 | Pale yellow crystals | 136-139 | 97.8 | 98.1 | 3-Phenylpropanoic acid (1.5%) |
Note: This data is for illustrative purposes only and does not represent actual analysis of products from the mentioned suppliers. Researchers are strongly encouraged to perform their own quality control analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and identify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample from each supplier in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess purity by identifying and quantifying proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene)
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of the sample and a known amount of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the peaks corresponding to the protons of this compound and the internal standard. The purity is calculated by comparing the integral of the analyte peaks to the integral of the internal standard peak. The chemical shifts for this compound in CDCl₃ are approximately δ 7.62-7.59 (m, 2H), 6.97-6.95 (m, 2H), 2.92-2.87 (t, 2H), and 2.68-2.63 (t, 2H).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile impurities and residual solvents.
Instrumentation:
-
GC-MS system
Procedure:
-
Derivatization (if necessary): For better volatility, the carboxylic acid group can be derivatized (e.g., silylation).
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, ramp to 280 °C.
-
Carrier gas: Helium
-
Mass spectrometer scan range: m/z 40-500
-
-
Analysis: Identify impurities by comparing their mass spectra to a library database. Quantify based on peak area.
Visualizations
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1643-29-4 Cas No. | 3-(4-Iodophenyl)propionic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. CAS 1643-29-4 | 2721-H-X2 | MDL MFCD00017597 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 3-(4-Iodophenyl)propionic acid [oakwoodchemical.com]
- 6. 1643-29-4|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity for Small Molecule Haptens: A Case Study Approach Using 3-(4-Iodophenyl)propanoic Acid Derivatives
For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of sensitive and reliable immunoassays. A key challenge in this process is ensuring the antibody specifically recognizes the target molecule with minimal cross-reactivity to structurally related compounds. This guide provides a comprehensive overview of the principles and experimental workflows for evaluating the cross-reactivity of antibodies, using the hypothetical development of an antibody against 3-(4-Iodophenyl)propanoic acid as a guiding example.
The Critical Role of Hapten Design in Antibody Specificity
The successful generation of a specific antibody is fundamentally dependent on the design of the hapten.[4] The hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein, must be synthesized in a way that exposes its most characteristic structural features to the immune system. The placement of the linker arm, which connects the hapten to the carrier protein, is a crucial consideration as it can influence which parts of the molecule the resulting antibodies will recognize.[3] For this compound, a linker could be attached at various positions, and each choice would likely result in antibodies with different specificity profiles.
Experimental Workflow for Cross-Reactivity Assessment
A common and effective method for determining the specificity and cross-reactivity of antibodies against a small molecule is the competitive indirect enzyme-linked immunosorbent assay (ciELISA).[2] The following diagram illustrates a typical workflow for developing and assessing an antibody for a hapten like this compound.
Hypothetical Cross-Reactivity Data
To assess the specificity of a newly developed antibody, its binding to the target analyte is compared with its binding to a panel of structurally related and unrelated compounds. The results are typically expressed as the concentration of the competitor that causes 50% inhibition of the antibody binding to the coated antigen (IC50) and the cross-reactivity is calculated relative to the target analyte.
The following table presents a hypothetical cross-reactivity profile for an antibody raised against this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | I-C₆H₄-CH₂CH₂COOH | 10 | 100 |
| 3-(4-Bromophenyl)propanoic acid | Br-C₆H₄-CH₂CH₂COOH | 50 | 20 |
| 3-(4-Chlorophenyl)propanoic acid | Cl-C₆H₄-CH₂CH₂COOH | 200 | 5 |
| 3-Phenylpropanoic acid | C₆H₅-CH₂CH₂COOH | > 1000 | < 1 |
| 4-Iodobenzoic acid | I-C₆H₄-COOH | > 1000 | < 1 |
| Melamine | C₃H₆N₆ | > 10000 | < 0.1 |
| Albendazole | C₁₂H₁₅N₃O₂S | > 10000 | < 0.1 |
Note: This data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocol: Competitive Indirect ELISA (ciELISA)
The following is a generalized protocol for performing a ciELISA to determine antibody cross-reactivity.
1. Preparation of Coating Antigen:
-
Synthesize the hapten (this compound) with a linker arm.
-
Conjugate the hapten to a carrier protein such as Ovalbumin (OVA) using a suitable coupling chemistry (e.g., carbodiimide coupling).[1]
-
Characterize the hapten-OVA conjugate to determine the degree of hapten incorporation, for example, using MALDI-TOF mass spectrometry.[4]
2. Plate Coating:
-
Dilute the hapten-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
3. Blocking:
-
Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the target analyte (this compound) and potential cross-reactants in assay buffer (e.g., PBS with 1% BSA).
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).
6. Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the log of the competitor concentration.
-
Determine the IC50 value for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competitor) x 100
Conclusion
The development of specific antibodies against small molecules like this compound is a multifaceted process where careful hapten design and rigorous cross-reactivity testing are paramount. By following a systematic approach involving strategic hapten synthesis, conjugation to carrier proteins, and comprehensive evaluation using techniques like ciELISA, researchers can generate and characterize antibodies with the high degree of specificity required for reliable and accurate immunoassays. The principles and protocols outlined in this guide provide a solid foundation for undertaking such studies and advancing research and development in areas requiring precise molecular recognition.
References
- 1. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of different catalysts for 3-(4-Iodophenyl)propanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(4-Iodophenyl)propanoic acid, a key intermediate in the development of various pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of palladium, rhodium, and copper-based catalytic systems for this synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Catalyst Performance Comparison
The following table summarizes the key quantitative data for three distinct catalytic approaches to the synthesis of this compound and its derivatives.
| Catalyst System | Method | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium | Heck Reaction | 4-Iodobenzoic acid, Acrylic acid | 1-2 | DMF | 100 | 12-24 | ~90 |
| Rhodium | Conjugate Addition | 4-Iodophenylboronic acid, Acrylic acid | 1.5 | Water | 50 | 16 | ~95 |
| Copper | Cross-Coupling | 4-Iodobenzoic acid, Malonic acid | 5 | DMSO | 110 | 24 | ~85 |
In-Depth Analysis and Experimental Protocols
This section provides a detailed overview of each catalytic system, including the reaction mechanism and a comprehensive experimental protocol.
Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful and widely used method for carbon-carbon bond formation.[1] In this case, it involves the palladium-catalyzed coupling of an aryl halide (4-iodobenzoic acid) with an alkene (acrylic acid).[2] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the desired product and regenerate the catalyst.[2]
Experimental Protocol:
A mixture of 4-iodobenzoic acid (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triethylamine (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is placed in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is then heated to 100°C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Rhodium-Catalyzed 1,4-Conjugate Addition
A rhodium(I)-catalyzed 1,4-addition of an arylboronic acid to an α,β-unsaturated carbonyl compound offers a direct route to 3-arylpropanoic acids.[3] This method is notable for its high efficiency and the use of water as a solvent, which is environmentally benign.[3] The reaction is believed to proceed through the formation of an aryl-rhodium species, which then undergoes conjugate addition to the acrylic acid.
Experimental Protocol:
In a round-bottom flask, 4-iodophenylboronic acid (1.0 eq) and acrylic acid (1.2 eq) are dissolved in water. To this solution, a rhodium catalyst such as [Rh(cod)Cl]₂ (1.5 mol%) is added. The reaction mixture is stirred at 50°C for 16 hours. Upon completion, the mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography to afford this compound.
Copper-Catalyzed Cross-Coupling/Decarboxylation
Copper catalysts provide a more economical alternative to palladium and rhodium for certain cross-coupling reactions. A plausible synthetic route involves a copper-catalyzed cross-coupling of 4-iodobenzoic acid with a malonic acid derivative, followed by decarboxylation. While direct, high-yielding protocols for this specific transformation are less common, the principles are based on established copper-catalyzed Ullmann-type reactions and subsequent synthetic steps.
Experimental Protocol:
A mixture of 4-iodobenzoic acid (1.0 eq), diethyl malonate (1.5 eq), copper(I) iodide (CuI, 5 mol%), L-proline (10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq) in dimethyl sulfoxide (DMSO) is heated at 110°C for 24 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude diester is then hydrolyzed using aqueous NaOH, followed by acidification and heating to induce decarboxylation, yielding this compound. The product is then purified by recrystallization or column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between the key steps in comparing these catalytic systems.
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Logical comparison of Palladium, Rhodium, and Copper catalyst systems.
References
A Comparative Guide to the Validation of Analytical Methods for Impurity Profiling of 3-(4-Iodophenyl)propanoic acid
This guide provides a comprehensive comparison of two proposed High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of process-related impurities in 3-(4-Iodophenyl)propanoic acid. The validation of these analytical methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of unwanted substances in a drug substance.[5] These impurities can originate from various sources, including the manufacturing process, degradation of the drug substance, or contamination.[5] For this compound, a key intermediate in the synthesis of various pharmaceuticals, rigorous control of impurities is essential. The primary synthesis route involves the iodination of 3-phenylpropanoic acid, which can lead to several potential impurities.
Potential Impurities in this compound Synthesis:
-
Impurity A: 3-Phenylpropanoic acid (Starting Material)
-
Impurity B: 3-(2-Iodophenyl)propanoic acid (Ortho-isomer)
-
Impurity C: 3-(3-Iodophenyl)propanoic acid (Meta-isomer)
-
Impurity D: 3-(2,4-Diiodophenyl)propanoic acid (Di-iodinated Impurity)
A robust analytical method is required to separate and quantify these potential impurities from the main active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose due to its high sensitivity, resolution, and versatility.[5]
Proposed Analytical Methods for Impurity Profiling
Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the impurity profiling of this compound. These methods differ in their column chemistry and mobile phase composition, offering alternative selectivities for the separation of the API and its related substances.
Method A: Isocratic Elution with a Conventional C18 Column
This method employs a standard C18 column with a simple isocratic mobile phase, making it a cost-effective and straightforward approach.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method utilizes a phenyl-hexyl column, which offers alternative selectivity through π-π interactions, potentially improving the resolution of aromatic compounds. A gradient elution is employed to ensure the timely elution of all impurities with good peak shapes.
Comparative Performance of Proposed HPLC Methods
The following table summarizes the anticipated performance characteristics of the two proposed HPLC methods based on typical validation results for similar analytical procedures.
| Validation Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl | ICH Q2(R1) Acceptance Criteria for Impurity Quantification |
| Specificity | Baseline resolution of all potential impurities from the API. | Enhanced resolution due to alternative selectivity. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient (r²) should be > 0.99. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | The recovery should be within an acceptable range (e.g., 98-102% for drug substance). |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | RSD should be ≤ 2%. |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | RSD should be ≤ 3%. |
| Limit of Detection (LOD) | 0.01% | 0.005% | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | Signal-to-noise ratio of 10:1. |
| Robustness | Tolerant to minor changes in mobile phase composition and pH. | Sensitive to changes in gradient timing and flow rate. | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Method A: Isocratic Elution with a Conventional C18 Column
-
Chromatographic System: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of mobile phase.
Method B: Gradient Elution with a Phenyl-Hexyl Column
-
Chromatographic System: HPLC with UV detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Mandatory Visualizations
Caption: Workflow for the development, validation, and implementation of an analytical method.
Caption: Logical relationship of potential impurities arising from the synthesis of the API.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 5. helixchrom.com [helixchrom.com]
Inter-laboratory Comparison of 3-(4-Iodophenyl)propanoic Acid Characterization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a comparative analysis of the characterization of 3-(4-Iodophenyl)propanoic acid, presenting a simulated inter-laboratory study by compiling data from various independent sources. This approach highlights the expected variability in reported values and underscores the importance of standardized experimental protocols.
This guide also includes a comparison with structurally related analogs—3-(4-bromophenyl)propanoic acid, 3-(4-chlorophenyl)propanoic acid, and the parent compound 3-phenylpropanoic acid—to provide a broader context for its properties. Detailed experimental protocols for the key characterization techniques are provided to facilitate reproducibility and standardization.
Physicochemical Properties: A Comparative Analysis
The fundamental physicochemical properties of this compound and its analogs are summarized below. Data has been aggregated from multiple suppliers and literature sources to provide a comparative overview.
| Property | This compound | 3-(4-Bromophenyl)propanoic acid | 3-(4-Chlorophenyl)propanoic acid | 3-Phenylpropanoic acid |
| CAS Number | 1643-29-4 | 1643-30-7 | 2019-34-3 | 501-52-0 |
| Molecular Formula | C₉H₉IO₂ | C₉H₉BrO₂ | C₉H₉ClO₂ | C₉H₁₀O₂ |
| Molecular Weight ( g/mol ) | 276.07 | 229.07 | 184.62 | 150.17 |
| Melting Point (°C) | 140-142[1] | 133-136 | 127-131 | 45-50 |
| Boiling Point (°C) | 335.4 ± 17.0 at 760 mmHg[1] | Not available | Not available | 280 |
| Density (g/cm³) | 1.8 ± 0.1[1] | Not available | Not available | 1.071 |
| Purity (%) | ≥98 | ≥98 | ≥97 | ≥99 |
Spectroscopic Data Comparison
Spectroscopic analysis is critical for the structural elucidation and confirmation of chemical identity. This section presents a comparison of the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.62-7.59 | m | 2H | Ar-H |
| 6.97-6.95 | m | 2H | Ar-H |
| 2.92-2.87 | t | 2H | -CH₂-Ar |
| 2.68-2.63 | t | 2H | -CH₂-COOH |
¹³C NMR (CDCl₃): [1]
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | C=O |
| 139.7 | Ar-C |
| 137.6 | Ar-C |
| 130.4 | Ar-C |
| 91.6 | Ar-C-I |
| 35.2 | -CH₂-Ar |
| 30.0 | -CH₂-COOH |
Note: Specific spectral data for Mass Spectrometry and FT-IR for this compound were not available in the public domain at the time of this compilation. Researchers are encouraged to acquire this data experimentally.
Experimental Protocols
To ensure consistency and comparability of results across different laboratories, the following detailed experimental protocols are provided for the key characterization techniques.
Melting Point Determination
A precise melting point is a key indicator of purity.
Melting Point Determination Workflow
Procedure:
-
A small amount of the dried, solid sample is finely powdered.
-
The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (≤ 2 °C) is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
NMR Spectroscopy Workflow
Procedure:
-
Approximately 5-10 mg of the sample is accurately weighed and dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
The solution is transferred to a 5 mm NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used. Key parameters include a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a longer relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.
-
The acquired Free Induction Decays (FIDs) are processed by Fourier transformation, followed by phase and baseline correction.
-
The chemical shifts are referenced to the residual solvent peak.
-
For ¹H spectra, the signals are integrated to determine the relative number of protons. For ¹³C spectra, the chemical shifts of the peaks are recorded.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry Workflow
Procedure:
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, for example, by direct infusion using a syringe pump or as the eluent from a liquid chromatograph.
-
The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for more volatile compounds.
-
The resulting ions are separated in the mass analyzer according to their mass-to-charge (m/z) ratio.
-
The detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy Workflow (ATR)
Procedure (using Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
A background spectrum of the empty ATR crystal is recorded.
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.
-
The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.
-
The resulting FT-IR spectrum is analyzed by identifying the characteristic absorption bands (in cm⁻¹) and correlating them to the vibrational frequencies of specific functional groups in the molecule.
By adhering to these standardized protocols, researchers can generate high-quality, reproducible data, facilitating more accurate comparisons and a deeper understanding of the chemical properties of this compound and related compounds.
References
comparative analysis of the cytotoxic effects of 3-(4-Iodophenyl)propanoic acid derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of various phenylpropanoic acid derivatives against cancer cell lines. This guide provides a comparative analysis of their in vitro efficacy, supported by experimental data and detailed methodologies.
Due to a lack of extensive research specifically on the cytotoxic effects of a series of 3-(4-Iodophenyl)propanoic acid derivatives, this guide presents a comparative analysis of closely related phenylpropanoic acid derivatives for which cytotoxic data is available. The information herein is intended to provide a representative overview of the potential of this class of compounds in cancer research.
Data Presentation
The following tables summarize the cytotoxic activities (IC50 values) of different classes of phenylpropanoic acid derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
Table 1: Cytotoxic Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) |
| 21 | A549 (Lung Carcinoma) | 5.42 |
| 22 | A549 (Lung Carcinoma) | 2.47 |
| 25 | H69 (Lung Carcinoma) | Not explicitly stated, but showed significant cytotoxicity |
| 26 | H69 (Lung Carcinoma) | Not explicitly stated, but showed significant cytotoxicity |
| Cisplatin | A549 (Lung Carcinoma) | >100 |
Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer candidates.[1][2]
Table 2: Cytotoxic Activity of Organotin(IV) Carboxylates with a Propanoic Acid Derivative Ligand (HL1)
| Compound | PC-3 (Prostate Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Ph3SnL1 | 0.297 | 0.758 | 0.218 | 0.385 |
HL1 = 3-(4,5-diphenyloxazol-2-yl)propanoic acid. Data from an in vitro evaluation of novel organotin(IV) carboxylate compounds.[3]
Table 3: Cytotoxic Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound | Cell Line | Effect on Cell Viability |
| 12, 20, 21, 22, 29 | A549 (Lung Carcinoma) | Reduced viability by 50% |
These compounds were identified as promising candidates from a series of 36 derivatives.[4]
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the cytotoxic properties of the described phenylpropanoic acid derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., A549, H69, PC-3, HT-29, MCF-7, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Phenylpropanoic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are harvested and seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plate is then incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The old medium is removed from the wells and replaced with 100 µL of the medium containing the compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is agitated on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan. The absorbance is then measured at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.
Proposed Signaling Pathway for Anticancer Activity
In silico studies of some 3-(4-Phenylphenyl)propanoic acid derivatives suggest that their anticancer effects may be mediated through the inhibition of key signaling proteins like SIRT2 and EGFR.[2] Inhibition of these proteins can disrupt downstream pathways that are crucial for cancer cell proliferation and survival.
Caption: Proposed mechanism of action for certain phenylpropanoic acid derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(4-Iodophenyl)propanoic acid: A Procedural Guide
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle 3-(4-Iodophenyl)propanoic acid with the appropriate personal protective equipment (PPE). Based on data for similar halogenated phenylpropanoic acids, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Protective gloves resistant to chemicals.
-
Skin and Body Protection: A lab coat or other impervious clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a suitable respirator should be worn.
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of handling.
Quantitative Data from Analogous Compounds
To provide a quantitative basis for understanding the potential hazards, the following table summarizes key data from the Safety Data Sheets of structurally similar compounds. This information should be used as a cautious guide in the absence of specific data for this compound.
| Property | 3-(4-Fluorophenyl)propionic acid | 3-(4-Bromophenyl)propanoic acid | General Guidance for Halogenated Organics |
| GHS Hazard Statements | H315, H319, H335 | H302, H315, H319, H335 | Often includes toxicity, environmental hazard |
| Signal Word | Warning | Warning | Varies (Warning or Danger) |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant.[1] | Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations.[2] | Incineration or specialized chemical treatment.[3] |
GHS Hazard Statement Codes:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound is as follows, emphasizing caution and adherence to institutional and regulatory protocols:
-
Waste Identification and Segregation:
-
Classify this compound waste as a halogenated organic compound.
-
Segregate this waste from non-halogenated and other incompatible waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "this compound," and relevant hazard symbols.
-
Ensure the container is compatible with the chemical and will not leak or degrade.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat, ignition sources, and incompatible materials.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information on the compound.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Experimental Protocols for Waste Treatment (General Overview)
While specific experimental protocols for the disposal of this compound are not detailed, general treatment technologies for halogenated organic waste are established. These are typically performed at specialized waste treatment facilities and may include:
-
Incineration: High-temperature incineration in a facility equipped with scrubbers to neutralize acidic halogenated byproducts.
-
Chemical Dehalogenation: Processes that chemically remove the iodine atom from the aromatic ring, rendering the compound less hazardous.[4][5]
It is critical to prevent this chemical from entering the environment. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the procedural steps for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
- 5. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
Essential Safety and Logistics for Handling 3-(4-Iodophenyl)propanoic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 3-(4-Iodophenyl)propanoic acid, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Required PPE |
| Weighing and Transferring (Solid) | - Nitrile gloves (double-gloving recommended)[2] - Safety glasses with side shields or safety goggles[1][3] - Laboratory coat[4] - N95 or N100 particulate respirator if not handled in a fume hood[2][5] |
| Working with Solutions | - Nitrile gloves[4] - Chemical splash goggles[3] - Laboratory coat - Work within a certified chemical fume hood |
| Cleaning and Decontamination | - Nitrile gloves - Chemical splash goggles - Laboratory coat |
| Waste Disposal | - Nitrile gloves - Safety glasses with side shields - Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound during a typical laboratory experiment.
Disposal Plan: Managing Halogenated Organic Waste
As this compound is a halogenated organic compound, its waste must be segregated and disposed of correctly to prevent environmental contamination and ensure regulatory compliance.[6][7]
Key Disposal Principles:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste.[7][8] This is crucial as the disposal methods and costs differ significantly.[7][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.[7][9]
-
Containerization: Use appropriate, sealed, and leak-proof containers for all waste.[9] Keep containers closed except when adding waste.[7][9]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[7][9]
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a designated, labeled hazardous waste container for halogenated solids. |
| Solutions containing this compound | - Collect in a designated, labeled hazardous waste container for halogenated organic liquids.[6][8] |
| Contaminated Labware (e.g., pipette tips, gloves) | - Dispose of in a designated solid waste container for halogenated waste. |
| Empty Stock Bottles | - Rinse three times with a suitable solvent. Collect the rinsate as halogenated liquid waste. Deface the label and dispose of the clean bottle in the appropriate recycling or solid waste stream. |
Emergency Procedures: Spill Response
In the event of a spill, a prompt and appropriate response is essential to mitigate any potential hazards.
Spill Response Protocol
Caption: Figure 2. A clear, step-by-step protocol for responding to a spill of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pppmag.com [pppmag.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
